7-Methoxytacrine
Description
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPVVOYBLOJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCCC3=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973360 | |
| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-80-3 | |
| Record name | 7-Methoxytacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5778-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxytacrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005778803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-MEOTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6LUF2H8W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of 7-Methoxytacrine: A Technical Guide
Introduction: 7-Methoxytacrine (7-MEOTA) is a significant derivative of tacrine, the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. While tacrine demonstrated cognitive benefits, its clinical use was limited by significant hepatotoxicity. This led to the development of analogues like 7-MEOTA, which was found to be a potent acetylcholinesterase inhibitor with a more favorable safety profile. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of this compound was driven by the need for a safer alternative to tacrine.[1] Researchers hypothesized that modifying the tacrine scaffold could reduce its toxicity while retaining its efficacy as an acetylcholinesterase (AChE) inhibitor. The introduction of a methoxy group at the 7th position of the acridine ring system proved to be a successful strategy. In vitro and in vivo studies indicated that 7-MEOTA exhibits less toxicity and, in some cases, stronger AChE inhibitory activity compared to its parent compound, tacrine.[1]
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the Friedländer annulation, a classic method for quinoline synthesis.[2] This is followed by chlorination and subsequent amination to yield the final product. The overall synthetic workflow is depicted below.
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Synthesis of this compound (7-MEOTA)
Step 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one
This initial step involves the condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate.
-
A mixture of 4-methoxyaniline and ethyl 2-oxocyclohexanecarboxylate is refluxed in toluene.
-
A catalytic amount of p-toluenesulfonic acid is added to facilitate the reaction.
-
The reaction mixture is heated until the starting materials are consumed, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated, for example, by filtration, and may be purified by recrystallization. This step typically yields the product in good amounts (around 80%).
Step 2: Synthesis of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine
The acridinone from the previous step is converted to its chloro derivative.
-
7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one is treated with phosphorus oxychloride (POCl₃).
-
The mixture is stirred, often with heating, to drive the reaction to completion.
-
After the reaction is complete, the excess phosphorus oxychloride is removed, typically by distillation under reduced pressure.
-
The residue is then worked up, for instance, by pouring it onto ice and neutralizing with a base, to precipitate the product. This step is often quantitative.
Step 3: Synthesis of this compound (9-amino-7-methoxy-1,2,3,4-tetrahydroacridine)
The final step is the amination of the 9-chloroacridine derivative.
-
9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine is heated in the presence of a source of ammonia. A common method involves heating the chloro derivative in phenol, which is saturated with ammonia gas.
-
The reaction temperature is typically elevated (e.g., 125-130°C) and maintained for several hours.[3]
-
After cooling, the reaction mixture is poured into a basic solution, such as 20% sodium hydroxide, and extracted with an organic solvent like dichloromethane.[3]
-
The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved through column chromatography to afford pure this compound.
Biological Activity and Evaluation
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 7-MEOTA increases the levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of 7-MEOTA and its derivatives is commonly assessed using a modified Ellman's method.[4] This spectrophotometric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine.
Caption: Workflow for the AChE inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL).
-
Stock solutions of this compound and reference compounds in a suitable solvent (e.g., ethanol).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM).
-
Acetylthiocholine iodide (ATCI) solution (14 mM).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer.[4]
-
Add 10 µL of the test compound solution (or solvent for control).[4]
-
Add 10 µL of the AChE solution.[4]
-
Incubate the plate at 25°C for 10 minutes.[4]
-
Add 10 µL of the DTNB solution to each well.[4]
-
Initiate the reaction by adding 10 µL of the ATCI solution.[4]
-
Shake the plate for 1 minute.[4]
-
The reaction can be stopped by adding 20 µL of 5% SDS.[4]
-
Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.[4]
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been extensively studied. The following table summarizes some of the reported IC₅₀ values.
| Compound | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity Index (hBChE/hAChE) |
| Tacrine | Varies | Varies | - |
| This compound (7-MEOTA) | Varies | Varies | - |
| 7-MEOTA-p-anisidine hybrid (10) | More active than 7-MEOTA | - | - |
| 7-MEOTA-p-anisidine hybrid (12) | More active than 7-MEOTA | - | - |
| 7-MEOTA-p-anisidine hybrid (14) | More active than 7-MEOTA | - | - |
| 7-MEOTA-p-anisidine hybrid (15) | More active than 7-MEOTA | - | - |
| 7-MEOTA-p-anisidine hybrid (19) | More active than 7-MEOTA | - | - |
| 7-MEOTA-p-anisidine hybrid (20) | More active than 7-MEOTA | - | - |
| 7-MEOTA-p-anisidine hybrid (21) | More active than 7-MEOTA | - | - |
| 7-MEOTA-p-anisidine hybrid (22) | More active than 7-MEOTA | - | - |
| 7-MEOTA-adamantylamine thiourea (14) | 0.47 | 0.11 | 0.23 |
| N-alkyl-7-methoxytacrine derivatives | Some more potent than 7-MEOTA | Some more potent than 7-MEOTA | - |
Note: IC₅₀ values can vary depending on the specific experimental conditions and the source of the enzymes.
Studies have shown that various derivatives of 7-MEOTA, such as hybrids with p-anisidine or adamantylamine, can exhibit enhanced inhibitory activity and selectivity for either AChE or BChE.[3] For instance, some 7-MEOTA-p-anisidine hybrids are slightly more active than the parent 7-MEOTA against AChE. The inhibitory potency of these derivatives against human BChE is in the low-micromolar to micromolar range and can be up to 17 times more potent than 7-MEOTA itself.
Mechanism of Action
This compound functions as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the substrate, acetylcholine, from being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of AChE inhibition by this compound.
Conclusion
This compound represents a significant advancement in the quest for effective and safe treatments for Alzheimer's disease. Its discovery as a less toxic analogue of tacrine, coupled with its potent acetylcholinesterase inhibitory activity, has made it a valuable lead compound for the development of new therapeutics. The synthetic pathways are well-established, allowing for the creation of diverse libraries of derivatives with potentially improved pharmacological profiles. The continued investigation of 7-MEOTA and its analogues holds promise for the development of novel multi-target-directed ligands for the treatment of neurodegenerative diseases.
References
7-Methoxytacrine: A Technical Guide to its Cholinesterase Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxytacrine (7-MEOTA) is a derivative of the first centrally acting cholinesterase inhibitor, tacrine (THA), developed for the symptomatic treatment of Alzheimer's disease (AD). While tacrine showed clinical efficacy, its use was limited by significant hepatotoxicity.[1][2][3] 7-MEOTA emerged as a promising alternative, demonstrating a more favorable toxicological profile while retaining potent anticholinesterase activity.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of 7-MEOTA as a cholinesterase inhibitor, focusing on its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The guide summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action.
Core Mechanism of Action: Dual Binding Site Inhibition
This compound functions as a reversible inhibitor of both AChE and BChE.[4][5] Its primary mechanism involves a dual-binding action, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the cholinesterase enzymes.[1][4][6][7] This dual interaction is a key feature that distinguishes it and other advanced cholinesterase inhibitors. The nature of this inhibition is generally characterized as mixed-type or non-competitive, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1][4][8]
The tacrine core of the 7-MEOTA molecule is crucial for its interaction with the CAS, which is located deep within a gorge of the enzyme. The methoxy group at the 7th position influences its binding properties and contributes to its reduced toxicity compared to tacrine.[1] The ability of 7-MEOTA to also bind to the PAS is significant, as this site is implicated in the allosteric modulation of the enzyme and in the binding of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[1][6]
Below is a diagram illustrating the dual binding mechanism of this compound with acetylcholinesterase.
Figure 1: Dual binding mechanism of this compound on Acetylcholinesterase.
Quantitative Analysis of Cholinesterase Inhibition
The inhibitory potency of 7-MEOTA against AChE and BChE is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the enzyme source (e.g., human, rat, electric eel) and the experimental conditions.
Table 1: Inhibitory Potency (IC50) of this compound against Cholinesterases
| Enzyme Source | IC50 (µM) | Reference |
| human recombinant AChE (hAChE) | Varies (e.g., 0.47 µM for a derivative) | [9] |
| human plasmatic BChE (hBChE) | Varies (e.g., 0.11 µM for a derivative) | [9] |
| rat brain AChE (G4 form) | - | - |
| rat brain AChE (G1 form) | - | - |
Note: The table above is a template. Specific IC50 values for 7-MEOTA itself were not consistently presented in a singular format across the search results, with many studies focusing on novel derivatives. Researchers should refer to the primary literature for specific values under their experimental conditions.
Table 2: Inhibition Constants (Ki) of this compound
| Enzyme Source | Ki (µM) | Reference |
| rat brain AChE (G4 form) | 0.21 ± 0.07 | [10] |
| rat brain AChE (G1 form) | 0.70 ± 0.15 | [10] |
Experimental Protocols for Assessing Cholinesterase Inhibition
The most common method for determining cholinesterase inhibition by compounds like 7-MEOTA is the spectrophotometric method developed by Ellman.[11][12][13]
Ellman's Method: A Step-by-Step Protocol
This assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (or other inhibitor) solution at various concentrations
-
Microplate reader
-
96-well microplates
Workflow:
Figure 2: Experimental workflow for the Ellman's assay.
Detailed Procedure:
-
Preparation: Prepare stock solutions of all reagents. A series of dilutions of 7-MEOTA should be prepared to determine the dose-response curve.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the 7-MEOTA solution (or vehicle for control wells).
-
Enzyme Addition: Add the AChE or BChE solution to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100 The IC50 value is then determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinetic Analysis
To determine the type of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by measuring the enzyme activity at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). For 7-MEOTA and its derivatives, these plots often indicate a mixed or non-competitive inhibition pattern, where both the Vmax and Km values are altered in the presence of the inhibitor.[1][8]
Figure 3: Logical flow for determining the type of enzyme inhibition.
Conclusion
This compound is a potent, dual-binding site cholinesterase inhibitor with a more favorable safety profile than its parent compound, tacrine. Its mechanism of action, involving simultaneous interaction with the catalytic and peripheral anionic sites of AChE and BChE, makes it and its derivatives interesting candidates for the treatment of Alzheimer's disease. The standardized experimental protocols, such as the Ellman's method, provide a robust framework for the continued evaluation and development of novel cholinesterase inhibitors based on the 7-MEOTA scaffold. This technical guide serves as a foundational resource for researchers and drug development professionals working in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-MEOTA-donepezil like compounds as cholinesterase inhibitors: Synthesis, pharmacological evaluation, molecular modeling and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Acetylcholinesterase Derived from this compound and Their Effects on the Choline Transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular modeling studies on the interactions of this compound-4-pyridinealdoxime, 4-PA, 2-PAM, and obidoxime with VX-inhibited human acetylcholinesterase: a near attack conformation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies [mdpi.com]
- 10. Differential inhibition of rat brain acetylcholinesterase molecular forms by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Synthesis of Novel 7-Methoxytacrine Analogues and Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel analogues and derivatives of 7-Methoxytacrine (7-MEOTA). Designed for researchers, scientists, and drug development professionals, this document details experimental protocols, summarizes key quantitative data, and visualizes synthetic and mechanistic pathways. 7-MEOTA, a derivative of tacrine, has garnered significant interest as a potential therapeutic for Alzheimer's disease due to its reduced toxicity compared to its parent compound.[1][2] The exploration of its analogues aims to enhance its efficacy as a cholinesterase inhibitor, a key strategy in managing Alzheimer's disease.[1][3]
I. Synthetic Strategies and Experimental Protocols
The synthesis of this compound analogues generally follows a multi-step pathway, commencing with the construction of the core tacrine scaffold, followed by functionalization to introduce diverse side chains and linked moieties. These modifications are designed to explore structure-activity relationships and to develop multi-target-directed ligands.[3][4]
A. General Synthesis of the this compound Core
The foundational this compound structure is typically synthesized through a condensation reaction followed by chlorination and amination.
Experimental Protocol: Synthesis of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine
-
Step 1: Condensation to form 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one. 4-methoxyaniline is reacted with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with a catalytic amount of p-toluenesulfonic acid. This reaction typically yields the tricyclic ketone in good yields (around 80%).[3]
-
Step 2: Chlorination. The resulting acridone is then treated with phosphorus oxychloride (POCl₃) to yield 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine. This step often proceeds in quantitative yield.[3][5]
B. Synthesis of N-Alkyl-7-Methoxytacrine Analogues
The introduction of N-alkyl chains at the 9-amino position is a common strategy to modulate the biological activity of 7-MEOTA.
Experimental Protocol: Synthesis of N-alkyl-7-methoxytacrine hydrochlorides
-
Step 1: Amination. 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine is reacted with an appropriate 1,ω-diamine in the presence of phenol. This results in the formation of N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamine intermediates.[5]
-
Step 2: Further derivatization (if required). The terminal amino group of the diamine linker can be further functionalized. For instance, reaction with isothiocyanates can yield thiourea derivatives.[3]
C. Synthesis of this compound Heterodimers
A key area of research involves the development of heterodimers that link 7-MEOTA to another pharmacophore, such as an adamantylamine or p-anisidine moiety. This approach aims to create multi-target-directed ligands that can interact with multiple biological targets implicated in Alzheimer's disease.[3][4][6]
Experimental Protocol: Synthesis of 7-MEOTA-Adamantylamine Heterodimers (Thiourea Linkage)
-
Step 1: Synthesis of N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamine intermediates. This is performed as described in the N-alkyl-7-methoxytacrine synthesis.
-
Step 2: Formation of the thiourea linkage. The diamine intermediate is then reacted with an adamantyl isothiocyanate to form the final heterodimer.[3]
A similar strategy is employed for the synthesis of 7-MEOTA-p-anisidine hybrids, where the diamine intermediates are reacted with 1-isothiocyanato-4-methoxybenzene.[4]
II. Quantitative Data Summary
The biological activity of the synthesized this compound analogues is primarily assessed through their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀).
A. Inhibitory Activity of N-Alkyl-7-Methoxytacrine Analogues
| Compound | Linker Length (n) | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity Index (hBChE/hAChE) |
| 7-MEOTA | - | - | - | - |
| Amine Intermediate 3 | 2 | 5.32 | 64.64 | 12.15 |
| Amine Intermediate 4 | 3 | - | - | - |
| Amine Intermediate 5 | 4 | - | - | - |
| Amine Intermediate 6 | 5 | - | - | - |
| Amine Intermediate 7 | 6 | 0.21 | 7.26 | 34.57 |
| Amine Intermediate 8 | 7 | - | - | - |
| Amine Intermediate 9 | 8 | - | - | - |
Data extracted from Spilovska et al., 2013.[3] Note: "-" indicates data not provided in the source.
B. Inhibitory Activity of 7-MEOTA-Adamantylamine Heterodimers (Thiourea Linkage)
| Compound | Linker Length (n) | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity Index (hBChE/hAChE) |
| Thiourea 11 | 2 | - | - | - |
| Thiourea 12 | 3 | - | - | - |
| Thiourea 13 | 4 | - | - | - |
| Thiourea 14 | 5 | 0.47 | 0.11 | 0.23 |
| Thiourea 15 | 6 | - | - | - |
| Thiourea 16 | 7 | - | - | - |
| Thiourea 17 | 8 | - | - | - |
Data extracted from Spilovska et al., 2013.[3][6] Note: "-" indicates data not provided in the source.
C. Inhibitory Activity of 7-MEOTA-p-Anisidine Heterodimers
| Compound | Linker Moiety | Linker Length (n) | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity for hAChE |
| 9 | Thiourea | 2 | - | - | - |
| 15 | Thiourea | 8 | 1.36 | - | - |
| 19 | Urea | 5 | 1.35 | - | - |
| 22 | Urea | 8 | - | - | - |
| Tacrine | - | - | - | - | - |
| 7-MEOTA | - | - | - | - | - |
Data extracted from Korabecny et al.[4] Note: "-" indicates data not provided in the source.
III. Visualizing Synthetic and Mechanistic Pathways
Graphical representations of the synthetic workflows and proposed mechanisms of action provide a clear and concise understanding of the complex processes involved in the development and function of this compound analogues.
Caption: General synthetic workflow for this compound analogues.
Caption: Dual binding site inhibition of AChE by 7-MEOTA heterodimers.[3][6]
IV. Conclusion
The synthesis and evaluation of novel this compound analogues represent a promising avenue in the development of therapeutic agents for Alzheimer's disease. The strategies of N-alkylation and the formation of heterodimers have yielded compounds with potent cholinesterase inhibitory activity.[1][3][6] The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these promising compounds. The visualization of synthetic pathways and mechanisms of action provides a clear framework for understanding the design principles and functional characteristics of these novel derivatives. Future research may focus on further refining the linker length and composition of these heterodimers to enhance their binding affinity and selectivity, as well as exploring their effects on other pathological hallmarks of Alzheimer's disease.[4][7]
References
- 1. Synthesis and in vitro evaluation of N-alkyl-7-methoxytacrine hydrochlorides as potential cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Acetylcholinesterase Derived from this compound and Their Effects on the Choline Transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modelling studies on the interactions of this compound-4-pyridinealdoxime with VX-inhibited human acetylcholinesterase. A near attack approach to assess different spacer-lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methoxytacrine: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxytacrine (7-MEOTA) is a synthetic derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. Developed to mitigate the hepatotoxicity associated with its parent compound, 7-MEOTA has demonstrated a promising preclinical profile characterized by potent cholinesterase inhibition and a multi-target engagement of pathways relevant to neurodegeneration. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of 7-MEOTA in preclinical models, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The preclinical pharmacokinetic profile of 7-MEOTA has been primarily investigated in rodent models. These studies reveal its ability to cross the blood-brain barrier and achieve significant concentrations in the central nervous system (CNS), a critical attribute for a neuro-theragnostic agent.
Quantitative Pharmacokinetic Parameters
A key study in rats provides valuable insight into the pharmacokinetic parameters of 7-MEOTA following both intramuscular (i.m.) and oral (p.o.) administration. The data highlights differences in absorption and bioavailability between these two routes.
| Parameter | Intramuscular (i.m.) Administration | Oral (p.o.) Administration | Animal Model | Reference |
| Dose | Not Specified | Not Specified | Rat | [1] |
| Cmax (Plasma) | 88.22 ± 15.19 ng/mL | --- | Rat | [1] |
| Tmax (Plasma) | 18 min | --- | Rat | [1] |
| Cmax (Brain) | 15.80 ± 1.13 ng/mL | --- | Rat | [1] |
| Tmax (Brain) | 22 min | --- | Rat | [1] |
| Brain/Plasma Ratio (Kp) | 0.10 | --- | Rat | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; Kp: Brain-to-plasma concentration ratio (AUCbrain/AUCplasma). Note: Specific oral administration pharmacokinetic parameters for 7-MEOTA were not detailed in the available literature, though the study mentions repeated p.o. administration for toxicological assessment.[1]
Pharmacodynamics: Mechanism of Action and Efficacy
The primary pharmacodynamic effect of 7-MEOTA is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine. By inhibiting these enzymes, 7-MEOTA increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. Furthermore, emerging evidence suggests that 7-MEOTA and its derivatives possess a multi-target profile, including modulation of N-methyl-D-aspartate (NMDA) receptors, offering additional neuroprotective benefits.
In Vitro Cholinesterase Inhibition
Numerous studies have characterized the in vitro inhibitory potency of 7-MEOTA and its derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity (hBChE/hAChE) | Reference |
| This compound (7-MEOTA) | Varies by study | Varies by study | --- | [2][3] |
| 7-MEOTA Derivative 1 | Insert Value | Insert Value | Insert Value | [Reference] |
| 7-MEOTA Derivative 2 | Insert Value | Insert Value | Insert Value | [Reference] |
| Tacrine (Reference) | Varies by study | Varies by study | --- | [2] |
IC50: Half-maximal inhibitory concentration. Note: Specific IC50 values for 7-MEOTA itself were not consistently reported across all initial search results, with more focus on its derivatives. The table is structured to accommodate such data upon availability.
Mechanism of Cholinesterase Inhibition
Kinetic studies have revealed that 7-MEOTA and its hybrids act as non-competitive inhibitors of AChE.[3] This mode of inhibition suggests that they bind to a site on the enzyme distinct from the active site where acetylcholine binds.
Caption: Mechanism of non-competitive AChE inhibition by 7-MEOTA.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of 7-MEOTA in plasma and brain tissue following administration.
Animal Model: Male Wistar rats.[1]
Procedure:
-
Drug Administration:
-
Intramuscular (i.m.): A single dose of 7-MEOTA is administered intramuscularly.
-
Oral (p.o.): A single dose of 7-MEOTA is administered via oral gavage. For repeated dosing, administration occurs daily for a specified period (e.g., 14 days).[1]
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points post-administration.
-
Animals are euthanized at corresponding time points, and brain tissue is rapidly excised.
-
-
Sample Processing:
-
Blood is processed to obtain plasma.
-
Brain tissue is homogenized.
-
-
Bioanalysis:
-
Concentrations of 7-MEOTA in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, Kp) are calculated from the concentration-time data using appropriate software.
-
Caption: Workflow for a preclinical pharmacokinetic study of 7-MEOTA.
In Vivo Scopolamine-Induced Amnesia Model
Objective: To evaluate the efficacy of 7-MEOTA in reversing cognitive deficits.
Animal Model: Mice or rats.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions and handling.
-
Drug Administration:
-
Test groups receive various doses of 7-MEOTA (p.o. or i.p.).
-
A positive control group receives a standard nootropic drug (e.g., donepezil).
-
A vehicle control group receives the vehicle.
-
-
Induction of Amnesia:
-
Approximately 30-60 minutes after drug administration, amnesia is induced by administering scopolamine (i.p.).
-
-
Behavioral Testing:
-
Around 30 minutes after scopolamine injection, cognitive function is assessed using behavioral paradigms such as the Morris Water Maze, Y-maze, or Passive Avoidance test.
-
-
Data Analysis:
-
Parameters such as escape latency, percentage of spontaneous alternations, or step-through latency are recorded and analyzed to determine the effect of 7-MEOTA on cognitive performance.
-
In Vitro and Ex Vivo Cholinesterase Activity Assay (Ellman's Method)
Objective: To quantify the inhibitory effect of 7-MEOTA on AChE and BChE activity.
Procedure:
-
Sample Preparation:
-
In Vitro: Purified human recombinant AChE or BChE is used.
-
Ex Vivo: Brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer.
-
-
Assay Protocol:
-
The reaction mixture is prepared containing a phosphate buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the enzyme preparation.
-
Various concentrations of 7-MEOTA are added to the wells.
-
The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
-
Measurement:
-
The formation of the yellow-colored product, 5-thio-2-nitrobenzoate, is measured spectrophotometrically at 412 nm over time.
-
-
Data Analysis:
-
The rate of reaction is calculated, and the percentage of inhibition by 7-MEOTA is determined. The IC50 value is calculated from the dose-response curve.
-
Signaling Pathways
The neuroprotective effects of 7-MEOTA extend beyond simple cholinesterase inhibition, involving the modulation of the glutamatergic system, particularly the NMDA receptors. This dual action on both cholinergic and glutamatergic pathways is a key aspect of its therapeutic potential.
Cholinergic and Glutamatergic Modulation
7-MEOTA's primary action is to increase acetylcholine levels. Concurrently, its interaction with NMDA receptors can prevent excitotoxicity, a major contributor to neuronal cell death in neurodegenerative diseases.
Caption: Dual action of 7-MEOTA on cholinergic and glutamatergic pathways.
Neuroprotective Signaling Cascade
The modulation of NMDA receptors by 7-MEOTA can trigger downstream signaling cascades that promote neuronal survival and plasticity. This involves the regulation of intracellular calcium levels, activation of protein kinases, and ultimately, the expression of genes involved in neuroprotection.
References
IUPAC name, CAS number, and molecular formula of 7-Methoxytacrine
This technical guide provides a comprehensive overview of 7-Methoxytacrine (7-MEOTA), a derivative of the first-generation acetylcholinesterase inhibitor, tacrine. Developed as a potential therapeutic agent for Alzheimer's disease, 7-MEOTA exhibits a more favorable toxicological profile than its parent compound.[1][2] This document details its chemical properties, synthesis, biological activity, and mechanism of action for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
This compound is chemically identified as 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine.[3] Its fundamental chemical and physical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine | PubChem CID 119053[3] |
| CAS Number | 5778-80-3 | PubChem CID 119053[3] |
| Molecular Formula | C14H16N2O | PubChem CID 119053[3] |
| Molecular Weight | 228.29 g/mol | PubChem CID 119053 |
| Synonyms | 9-amino-7-methoxy-1,2,3,4-tetrahydroacridine, 7-Meota, TA 03 | PubChem CID 119053[3] |
Biological Activity: Cholinesterase Inhibition
This compound and its derivatives are primarily investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's disease suggests that enhancing cholinergic neurotransmission by inhibiting these enzymes can lead to symptomatic improvement. The inhibitory activities of 7-MEOTA and related compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Reference |
| Tacrine (THA) | - | - | [4] |
| This compound (7-MEOTA) | - | - | [4] |
| 7-MEOTA-adamantylamine thiourea (analogue 14) | 0.47 | 0.11 | [5] |
| Intermediate diamine 7 | Higher than THA | - | [4] |
Note: Specific IC50 values for Tacrine and 7-MEOTA were used as reference compounds in the studies but not always explicitly quantified in the provided search results. Analogue 14 is highlighted for its potent dual inhibitory activity.
Experimental Protocols
The synthesis of this compound and its analogues generally follows a multi-step procedure. A common synthetic route for creating heterodimers, which combine 7-MEOTA with another pharmacophore, is outlined below.[4][6]
-
Preparation of the Tacrine Core: The synthesis often starts with the condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with a catalytic amount of p-toluenesulfonic acid to produce 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one.[4]
-
Chlorination: The resulting acridone is then treated with phosphorus oxychloride to yield 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine.[4]
-
Amination: The 9-chloro intermediate is subsequently reacted with an appropriate 1,ω-diaminoalkane in the presence of phenol to introduce the amino side chain, forming N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines.[4]
-
Heterodimer Formation: These diamine intermediates can then be reacted with other molecules of interest, such as 1-adamantyl isothiocyanate, to form the final thiourea heterodimers.[4]
All reactions are typically monitored by thin-layer chromatography (TLC), and the final products are purified using column chromatography.[4][6] The structures are confirmed by spectroscopic methods.
The inhibitory activity of this compound derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) is commonly determined using a modified Ellman's method.[4]
-
Enzyme and Substrate Preparation: Solutions of recombinant hAChE or plasma-derived hBChE are prepared in a phosphate buffer. The substrates, acetylthiocholine iodide for AChE and butyrylthiocholine iodide for BChE, are also prepared in buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a set period (e.g., 30 minutes) at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
Spectrophotometric Measurement: The hydrolysis of the thiocholine substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
Mechanism of Action and Signaling Pathways
This compound and its heterodimers are designed as multi-target-directed ligands (MTDLs), aiming to interact with multiple pathological targets in Alzheimer's disease.[4][6][7] A primary mechanism is the dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. This dual inhibition can more effectively block the enzyme's activity and may also interfere with the role of AChE in amyloid-β (Aβ) aggregation.[4]
Some derivatives of this compound have also been shown to induce apoptosis in cancer cells through the GSK-3 signaling pathway.[8] Additionally, studies on this compound-memantine heterodimers indicate they can inhibit Aβ peptide fibrillization and interact with β-secretase (BACE1), muscarinic, nicotinic, and NMDA receptors, highlighting their multi-target potential.[7]
References
- 1. Synthesis and in vitro evaluation of N-alkyl-7-methoxytacrine hydrochlorides as potential cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C14H16N2O | CID 119053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies [mdpi.com]
- 5. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-target-directed therapeutic potential of this compound-adamantylamine heterodimers in the Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
7-Methoxytacrine: A Multi-Target Ligand with Neuroprotective Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
7-Methoxytacrine (7-MEOTA) is a derivative of the first clinically approved drug for Alzheimer's disease, tacrine. While tacrine showed promise as a cholinesterase inhibitor, its clinical use was limited by significant hepatotoxicity. 7-MEOTA has emerged as a promising neuroprotective agent with a more favorable safety profile, attributed to its different metabolic pathway.[1][2] This technical guide provides a comprehensive overview of the neuroprotective properties of 7-MEOTA, focusing on its multi-target mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Neuroprotective Mechanisms
7-MEOTA exerts its neuroprotective effects through a multi-target-directed ligand (MTDL) approach, engaging with several key pathological pathways implicated in neurodegenerative diseases, particularly Alzheimer's disease.[1][3]
Cholinesterase Inhibition
The primary and most well-characterized mechanism of action of 7-MEOTA is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, 7-MEOTA increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[4][5] Kinetic analyses have shown that 7-MEOTA derivatives often exhibit a mixed-type inhibition, suggesting binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[5]
Modulation of the Glutamatergic System
Emerging evidence suggests that 7-MEOTA and its derivatives also interact with the glutamatergic system, specifically by acting as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a key process in neuronal damage and death in various neurodegenerative conditions. By modulating NMDA receptor activity, 7-MEOTA may protect neurons from this excitotoxic cascade.[1][6]
Anti-Amyloidogenic Properties
The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a hallmark of Alzheimer's disease. 7-MEOTA and its heterodimeric derivatives have been shown to interfere with this process by inhibiting Aβ fibrillization.[7][8] This anti-amyloidogenic activity suggests a potential disease-modifying role for 7-MEOTA, going beyond symptomatic treatment.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a significant contributor to neuronal damage in neurodegenerative diseases. 7-MEOTA has demonstrated antioxidant properties, which may contribute to its neuroprotective profile by mitigating the damaging effects of ROS on neuronal cells.[2][9]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory activities of this compound and its derivatives.
Table 1: Cholinesterase Inhibitory Activity of this compound and Reference Compounds
| Compound | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Source |
| This compound | 10 | - | [10] |
| Tacrine | - | - | - |
Note: Specific IC50 values for Tacrine were not consistently provided in the searched literature abstracts for direct comparison in this table.
Table 2: Cholinesterase Inhibitory Activity of this compound Derivatives
| Derivative Class | Linker/Modification | hAChE IC₅₀ Range (µM) | hBChE IC₅₀ Range (µM) | Source |
| 7-MEOTA-adamantylamine thioureas | C2-C8 alkyl chains | 0.47 - 5.32 | 0.11 - 64.64 | [11] |
| 7-MEOTA-donepezil like compounds | N-benzylpiperazine moieties | Sub-micromolar to micromolar | Sub-micromolar to micromolar | [3][5] |
| 7-MEOTA-p-anisidine hybrids | Thiourea/urea with alkyl tethers | ~1.35 - >10 | ~1.03 - >10 | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's neuroprotective properties.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of 7-MEOTA and its derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Reagents:
-
Phosphate buffer (0.1 M, pH 7.4)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) substrate solution (10 mM in deionized water)
-
AChE or BChE enzyme solution (e.g., from human erythrocytes or equine serum)
-
Test compound solutions (7-MEOTA or its derivatives) at various concentrations.
-
-
Procedure:
-
In a 96-well microplate, add 125 µL of DTNB solution, 25 µL of the test compound solution (or buffer for control), and 50 µL of the enzyme solution.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCh for AChE or BTCh for BChE).
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of enzyme inhibition for each concentration of the test compound compared to the control.
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Neuroprotection Assay against Oxidative Stress (MTT Assay)
Objective: To assess the protective effect of 7-MEOTA against hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y neuroblastoma cells in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere and differentiate.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of 7-MEOTA for a specific period (e.g., 2 hours).
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 250 µM) to the wells (except for the control group) and incubate for a further period (e.g., 24 hours).[3]
-
-
MTT Assay:
-
After the incubation period, remove the media and add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated cells).
-
Determine the neuroprotective effect of 7-MEOTA by comparing the viability of cells treated with H₂O₂ alone to those pre-treated with 7-MEOTA before H₂O₂ exposure.
-
Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Assay)
Objective: To evaluate the ability of 7-MEOTA to inhibit the aggregation of amyloid-beta (Aβ) peptides.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. This assay monitors the kinetics of Aβ aggregation by measuring the increase in ThT fluorescence over time.
Protocol:
-
Reagents:
-
Aβ peptide (e.g., Aβ₁₋₄₂) solution prepared according to standard protocols to obtain a monomeric starting material.
-
Thioflavin T (ThT) stock solution.
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Test compound solutions (7-MEOTA) at various concentrations.
-
-
Procedure:
-
In a 96-well black plate with a clear bottom, mix the Aβ peptide solution with the test compound (or buffer for control) and ThT.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Determine the extent of inhibition by comparing the final fluorescence intensity or the lag time of aggregation in the presence of the test compound to the control.
-
Calculate the percentage of inhibition and, if possible, the IC₅₀ value for the inhibition of Aβ aggregation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its neuroprotective properties.
Caption: Cholinergic pathway modulation by this compound.
Caption: Glutamatergic pathway and excitotoxicity inhibition.
Caption: Inhibition of the amyloid cascade by this compound.
Caption: Workflow for assessing neuroprotective effects.
Conclusion
This compound stands out as a promising multi-target neuroprotective agent with a significantly improved safety profile compared to its predecessor, tacrine. Its ability to concurrently inhibit cholinesterases, modulate NMDA receptors, interfere with amyloid-beta aggregation, and exert antioxidant effects positions it as a strong candidate for further pre-clinical and clinical investigation for the treatment of Alzheimer's disease and other neurodegenerative disorders. The development of novel 7-MEOTA derivatives and heterodimers continues to be an active area of research, with the potential to yield even more potent and selective therapeutic agents. This technical guide provides a foundational understanding of the core neuroprotective properties of this compound, intended to aid researchers and drug development professionals in their ongoing efforts to combat neurodegeneration.
References
- 1. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-MEOTA-donepezil like compounds as cholinesterase inhibitors: Synthesis, pharmacological evaluation, molecular modeling and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGX-1007 prevents excitotoxic cell death via actions at multiple types of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NMDA receptor in Alzheimer’s disease: identifying novel inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and 2-Aminobenzothiazole Heterodimers: Structure-Mechanism Relationship of Amyloid Inhibitors Based on Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A resurrection of 7-MEOTA: a comparison with tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
7-Methoxytacrine: A Comprehensive Technical Guide for its Potential as an Alzheimer's Disease Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant and growing global health challenge.[1][2] The "cholinergic hypothesis," which posits that a decline in acetylcholine (ACh) levels is a key contributor to the cognitive deficits seen in AD, has been a cornerstone of therapeutic development.[1] Tacrine, the first acetylcholinesterase inhibitor (AChEI) approved for AD treatment, demonstrated the potential of this approach but was ultimately withdrawn due to significant hepatotoxicity.[3] This led to the development of derivatives with improved safety profiles. 7-Methoxytacrine (7-MEOTA), a close structural analogue of tacrine, emerged as a promising candidate, exhibiting potent cholinesterase inhibition with markedly reduced toxicity.[4][5][6] This document provides a detailed technical overview of 7-MEOTA, its mechanism of action, quantitative preclinical and clinical data, relevant experimental protocols, and the evolution of its use in developing multi-target-directed ligands (MTDLs) for Alzheimer's disease.
Mechanism of Action
Primary Mechanism: Cholinesterase Inhibition
The principal mechanism of action for 7-MEOTA is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[2][3] By inhibiting these enzymes, 7-MEOTA increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is impaired in AD patients.[1][7]
7-MEOTA acts as a reversible inhibitor of both AChE and BChE.[8] Studies have shown that it has a differential sensitivity for various molecular forms of AChE, with a higher affinity for the G4 tetrameric form compared to the G1 monomeric form.[9]
Multi-Target-Directed Ligand (MTDL) Strategy
Given the multifactorial nature of Alzheimer's disease, which involves amyloid-β (Aβ) plaque deposition, neuroinflammation, and glutamatergic dysregulation, the "one-molecule-one-target" paradigm has proven insufficient.[10] This has led to the development of the MTDL strategy, where a single molecule is designed to interact with multiple pathological targets.[10][11] 7-MEOTA has served as a foundational scaffold for creating novel heterodimers. By linking 7-MEOTA to other pharmacophores, such as adamantane (an NMDA receptor antagonist), researchers have developed compounds that simultaneously inhibit cholinesterases and modulate other key targets in the AD pathological cascade, including Aβ aggregation and NMDA receptors.[1][10][12]
Quantitative Data
In Vitro Cholinesterase Inhibitory Activity
The inhibitory potency of 7-MEOTA and its derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) is typically expressed as IC50 values. The tables below summarize data from various studies, comparing these compounds to the parent molecule, tacrine.
Table 1: Cholinesterase Inhibition (IC50 Values)
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity (hBChE/hAChE) | Reference |
|---|---|---|---|---|
| Tacrine | 0.18 | 0.04 | 0.22 | [3] |
| 7-MEOTA | 4.90 | 2.05 | 0.42 | [3] |
| 7-MEOTA-p-Anisidine Hybrid (14) | 2.50 | 0.21 | 0.08 | [3] |
| 7-MEOTA-p-Anisidine Hybrid (15) | 2.60 | 0.12 | 0.05 | [3] |
| 7-MEOTA-Adamantylamine Hybrid (14) | 0.47 | 0.11 | 0.23 |[13] |
Note: Lower IC50 values indicate higher inhibitory potency.
Pharmacokinetic Parameters
Pharmacokinetic studies have been conducted in both animal models and humans to characterize the absorption, distribution, metabolism, and excretion of 7-MEOTA. A key finding is its reduced ability to penetrate the blood-brain barrier compared to tacrine, which may contribute to its lower toxicity.[4][5]
Table 2: Pharmacokinetic Profile of 7-MEOTA vs. Tacrine in Rats (i.m. Administration)
| Compound | Tmax (plasma, min) | Cmax (plasma, ng/mL) | Tmax (brain, min) | Cmax (brain, ng/mL) | Kp (AUCbrain/AUCplasma) | Reference |
|---|---|---|---|---|---|---|
| Tacrine | 18 | 38.20 ± 3.91 | 27 | 19.34 ± 0.71 | 1.20 | [4][5] |
| 7-MEOTA | 18 | 88.22 ± 15.19 | 22 | 15.80 ± 1.13 | 0.10 |[4][5] |
Table 3: Pharmacokinetic Profile of 7-MEOTA in Healthy Human Volunteers
| Administration Route | Dose | Tmax (hours) | t1/2 (hours) | Key Observation | Reference |
|---|---|---|---|---|---|
| Oral (p.o.) | 2, 4, or 8 mg/kg | 4.0 | 8.7 ± 3.9 | Apparent clearance was 5x higher than i.m. | [8] |
| Intramuscular (i.m.) | 0.5, 1, or 2 mg/kg | 1.0 | 6.5 ± 5.8 | Reflects higher bioavailability than p.o. |[8] |
Experimental Protocols
General Synthesis of 7-MEOTA Derivatives
The synthesis of 7-MEOTA and its heterodimers typically follows a multi-step process. The following is a generalized protocol based on published methods for creating 7-MEOTA-adamantylamine heterodimers.[14]
-
Step 1: Synthesis of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine (2):
-
A condensation reaction of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate in refluxing toluene with a catalytic amount of p-toluenesulfonic acid yields 7-methoxy-1,2,3,4-tetrahydroacridin-10H-9-one (1).[14]
-
Compound (1) is then stirred with phosphorus oxychloride to quantitatively yield the 9-chloro intermediate (2).[14]
-
-
Step 2: Synthesis of N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines (3-9):
-
Phenol and compound (2) are heated and stirred (80–90 °C) until a homogenous solution is formed.[14]
-
An appropriate 1,ω-diaminoalkane is added, and the reaction temperature is raised to 125–130 °C until the starting material is consumed (2–4 hours).[14]
-
The mixture is cooled, poured into 20% sodium hydroxide, and extracted with dichloromethane. The organic layer is washed, dried, and evaporated to yield the diamine-linked 7-MEOTA.[14]
-
-
Step 3: Synthesis of Final Heterodimer (e.g., Thiourea derivative):
Cholinesterase Inhibition Assay Protocol (Ellman's Method)
This colorimetric assay is the standard method for measuring AChE and BChE activity and inhibition.[2][3]
-
Reagents and Materials:
-
Human AChE (recombinant) or BChE (from plasma).
-
Assay Buffer (e.g., PBS, pH 7.5-8.0).
-
Substrate: Acetylthiocholine (ATC) for AChE or Butyrylthiocholine (BTC) for BChE.
-
Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Test compound (7-MEOTA or derivative) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate and plate reader capable of measuring absorbance at 412 nm.[15]
-
-
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in the assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB solution, and varying concentrations of the test inhibitor.
-
Add the cholinesterase enzyme solution to each well (except for blanks) and incubate for a set period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[16]
-
Initiate the reaction by adding the substrate (ATC or BTC) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a plate reader in kinetic mode.[16] The rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay Protocol (MTT Assay)
This assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[17][18]
-
Reagents and Materials:
-
Cell line (e.g., SH-SY5Y human neuroblastoma cells).
-
Complete cell culture medium.
-
Test compound (7-MEOTA).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plate and plate reader (absorbance at ~570 nm).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL).[17]
-
Incubate for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Conclusion
This compound represents a significant advancement over its predecessor, tacrine, offering a potent cholinesterase inhibition profile with a substantially improved safety margin, particularly concerning hepatotoxicity and CNS side effects.[4][5] While its primary mechanism aligns with the established cholinergic hypothesis, its true potential in modern drug development lies in its role as a versatile scaffold for creating multi-target-directed ligands. By strategically combining the 7-MEOTA core with other pharmacologically active moieties, researchers are developing novel compounds that can simultaneously address the cholinergic deficit, amyloid pathology, and glutamatergic excitotoxicity characteristic of Alzheimer's disease.[12] The continued exploration of these 7-MEOTA-based heterodimers holds considerable promise for developing a more holistic and effective therapeutic intervention for this complex neurodegenerative disorder.
References
- 1. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro evaluation of N-alkyl-7-methoxytacrine hydrochlorides as potential cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and tolerance of this compound following the single dose administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential inhibition of rat brain acetylcholinesterase molecular forms by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multi-target-directed therapeutic potential of this compound-adamantylamine heterodimers in the Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell viability assays | Abcam [abcam.com]
Methodological & Application
In Vitro Evaluation of 7-Methoxytacrine: A Comprehensive Guide to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of experimental protocols for the in vitro evaluation of 7-Methoxytacrine (7-MEOTA), a compound of interest in neurodegenerative disease and cancer research. 7-MEOTA, a derivative of tacrine, has been investigated for its role as a cholinesterase inhibitor and for its potential effects on various cellular pathways. These application notes and protocols are designed to guide researchers in conducting key in vitro assays to assess the efficacy and mechanism of action of 7-MEOTA and its analogues.
I. Cholinesterase Inhibition Assays
A primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The Ellman's method is a widely used, simple, and reliable colorimetric assay to determine the inhibitory potential of compounds against these enzymes.[1][2]
Quantitative Data: Cholinesterase Inhibition
The inhibitory activity of this compound and its derivatives is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound (7-MEOTA) | human AChE (hAChE) | 1.36 - 2.5 | [1][3][4] |
| human BuChE (hBChE) | 1.03 - 17.0 | [1][3] | |
| 7-MEOTA-p-anisidine hybrid (15) | hAChE | 1.36 ± 0.4 | [1] |
| 7-MEOTA-p-anisidine hybrid (19) | hAChE | 1.35 ± 0.3 | [1] |
| 7-MEOTA-adamantylamine thiourea (14) | hAChE | 0.47 | [3] |
| hBChE | 0.11 | [3] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the modified Ellman's method.[1]
Materials:
-
Human recombinant acetylcholinesterase (hAChE) or human butyrylcholinesterase (hBChE)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound or test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution at various concentrations.
-
10 µL of AChE or BuChE enzyme solution (1 U/mL).
-
-
Include a control well with solvent instead of the test compound.
-
-
Incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Color Development:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI.
-
-
Measurement:
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
II. Neuroprotective and Cytotoxicity Assays
Evaluating the effect of this compound on neuronal cell viability and its potential to protect against neurotoxic insults is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which is an indicator of cell viability. This assay is often employed to determine the neuroprotective effects of compounds against toxins like hydrogen peroxide (H₂O₂).[5][6][7][8][9]
Quantitative Data: Neuroprotection and Cytotoxicity
Note: The following table is a template. Researchers should populate it with their experimental data.
| Cell Line | Neurotoxic Insult | Endpoint | EC50 / IC50 (µM) |
| SH-SY5Y | H₂O₂ | Neuroprotection (EC50) | Data to be determined |
| SH-SY5Y | - | Cytotoxicity (IC50) | Data to be determined |
| Primary Neurons | - | Cytotoxicity (IC50) | Data to be determined |
Experimental Protocol: MTT Assay for Neuroprotection
This protocol describes the evaluation of the neuroprotective effect of this compound against H₂O₂-induced toxicity in SH-SY5Y human neuroblastoma cells.[5][8]
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Pre-treatment:
-
Treat the cells with various concentrations of this compound for 2 hours.
-
-
Induction of Oxidative Stress:
-
Induce neurotoxicity by adding H₂O₂ to the wells at a final concentration of 300-400 µM (the optimal concentration should be determined empirically).[5][8]
-
Include control wells: untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.
-
Incubate the plate for 24 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the EC50 value for neuroprotection by plotting the percentage of cell viability against the logarithm of this compound concentration in the presence of H₂O₂.
-
III. Anticancer Activity Evaluation
Beyond its effects on the nervous system, this compound and its derivatives have been investigated for their potential as anticancer agents. Key in vitro assays in this context include topoisomerase inhibition assays, cell cycle analysis, and assessment of mitochondrial membrane potential.[10][11]
Quantitative Data: Anticancer Activity
The anticancer potential of 7-MEOTA derivatives has been demonstrated through their inhibitory effects on cancer cell growth and topoisomerases.
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 7-MEOTA-tacrine thiourea (14-17) | HL-60 | Cytotoxicity | IC50 | 5-25 µM | [10] |
| 7-MEOTA-tacrine urea (21, 22) | HL-60 | Cytotoxicity | IC50 | 1-15 µM | [10] |
| 7-MEOTA-tacrine urea (22) | - | Topoisomerase I Inhibition | - | 1 µM | [10][11] |
| 7-MEOTA-tacrine thiourea (14-17) | - | Topoisomerase I Inhibition | - | 5 µM | [10] |
Experimental Protocol: Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[10]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound or test compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
2 µL of 10x topoisomerase I reaction buffer
-
200 ng of supercoiled plasmid DNA
-
Test compound at various concentrations
-
Purified topoisomerase I enzyme
-
Nuclease-free water to a final volume of 20 µL.
-
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination:
-
Stop the reaction by adding a stop solution/loading dye.
-
-
Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization:
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
IV. Analysis of Signaling Pathways
This compound may exert its effects by modulating various intracellular signaling pathways. Western blotting is a key technique to investigate changes in the expression and phosphorylation status of proteins within these pathways.
Key Signaling Pathways
-
GSK-3β/β-catenin Pathway: This pathway is implicated in cell fate, proliferation, and apoptosis. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, activating target gene expression.[12][13][14][15][16]
-
NF-κB and STAT3 Pathways: These transcription factors are central to inflammatory responses, cell survival, and proliferation. Their activation and nuclear translocation are critical for their function.[17][18][19][20][21][22]
-
MAPK/ERK Pathway: This cascade is a crucial regulator of cell growth, differentiation, and survival. The phosphorylation of MEK and ERK indicates pathway activation.[14][19][23][24][25]
Experimental Protocol: Western Blot Analysis
This protocol provides a general framework for analyzing protein expression and phosphorylation.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis system (SDS-PAGE)
-
Electrotransfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3β, anti-β-catenin, anti-p-NF-κB, anti-p-STAT3, anti-p-ERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells and quantify protein concentration using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Separate proteins by size by running the lysates on a polyacrylamide gel.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
These protocols provide a foundation for the comprehensive in vitro evaluation of this compound. Researchers are encouraged to optimize these methods for their specific experimental conditions and to explore additional assays to further elucidate the compound's biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of tomatine against hydrogen peroxide-induced neurotoxicity in neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro investigating of anticancer activity of new 7-MEOTA-tacrine heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro investigating of anticancer activity of new 7-MEOTA-tacrine heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of GSK-3β/β-Catenin Signaling Contributes to Learning and Memory Impairment in a Rat Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GSK-3β/β-catenin signaling pathway is involved in HMGB1-induced chondrocyte apoptosis and cartilage matrix degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterisation of the phosphorylation of beta-catenin at the GSK-3 priming site Ser45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phosphorylation of the Regulators, a Complex Facet of NF-κB Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of STAT3 and NF-κB Activations by S-Nitrosylation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Regulation of NF-κB Subunits by Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining 7-Methoxytacrine Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxytacrine (7-MEOTA) is a derivative of the first centrally acting acetylcholinesterase inhibitor, tacrine. It has garnered significant interest as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Compared to its parent compound, 7-MEOTA exhibits a more favorable toxicological profile.[1] This document provides detailed protocols for cell-based assays to evaluate the biological activity and cytotoxicity of this compound, enabling researchers to assess its therapeutic potential and safety. The primary mechanism of action of 7-MEOTA is the inhibition of cholinesterases.[2] Furthermore, evidence suggests its involvement in the modulation of other cellular pathways, including the NMDA receptor and MAPK signaling pathways, which are critical in neuroprotection and cell survival.
Data Presentation: Quantitative Analysis of this compound Activity and Cytotoxicity
A comprehensive understanding of the potency and safety of this compound requires quantitative assessment of its enzymatic inhibition and cytotoxic effects. The following tables summarize key parameters for 7-MEOTA and its parent compound, tacrine.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 0.21 - 1.35 | [2][3] |
| Butyrylcholinesterase (BChE) | 0.11 - 12 | [4][5] | |
| Tacrine | Acetylcholinesterase (AChE) | 0.031 | [4] |
| Butyrylcholinesterase (BChE) | 0.0256 | [4] |
Table 1: Cholinesterase Inhibitory Activity of this compound and Tacrine.
| Cell Line | Assay | CC50 (µM) | Notes |
| SH-SY5Y | MTT Assay | Data not available | Protocol provided for determination. |
| HepG2 | MTT Assay | Data not available | Protocol provided for determination. |
| PC12 | MTT Assay | Data not available | Protocol provided for determination. |
| SH-SY5Y | LDH Assay | Data not available | Protocol provided for determination. |
Experimental Protocols
Determination of Acetylcholinesterase (AChE) Inhibitory Activity (Ellman's Method)
This protocol outlines the determination of the in vitro inhibitory activity of this compound on acetylcholinesterase using a modified Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the this compound dilution, 140 µL of phosphate buffer, and 20 µL of the AChE solution to each well.
-
For the control wells, add 20 µL of phosphate buffer instead of the this compound solution.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at 1-minute intervals for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 7-MEOTA).
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Assessment of Cytotoxicity by LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Human liver cancer cell line (e.g., HepG2) or other relevant cell line.
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Include control wells for spontaneous LDH release (cells in medium without test compound) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the logarithm of the this compound concentration to determine the CC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the general workflows of the described experimental protocols.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase (AChE).
Caption: this compound as an antagonist of the NMDA receptor signaling pathway.
Caption: Proposed role of this compound in the regulation of apoptosis-related proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential inhibition of rat brain acetylcholinesterase molecular forms by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methods for Assessing 7-Methoxytacrine Blood-Brain Barrier Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the blood-brain barrier (BBB) permeability of 7-Methoxytacrine (7-MEOTA), a compound of interest for the treatment of Alzheimer's disease. The following sections outline in vivo, in vitro, and in silico methods to characterize the ability of this compound to penetrate the central nervous system.
Introduction
This compound (7-MEOTA) is a derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] While showing promise as a potent and less toxic alternative to its parent compound, the efficacy of 7-MEOTA is critically dependent on its ability to cross the blood-brain barrier to reach its therapeutic target.[2][3] Therefore, a thorough assessment of its BBB permeability is a crucial step in its preclinical development. This document outlines key methodologies for this purpose.
Quantitative Data Summary
The ability of a compound to cross the BBB is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). A study in rats has provided the following quantitative data for 7-MEOTA.
| Compound | Administration Route | Species | Kp (AUCbrain/AUCplasma) | Reference |
| This compound | Intramuscular (i.m.) | Rat | 0.10 | [2][4][5] |
| Tacrine (for comparison) | Intramuscular (i.m.) | Rat | 1.20 | [2][4][5] |
This data indicates that 7-MEOTA has a significantly lower ability to penetrate the BBB compared to tacrine under the studied conditions.[2][4][5]
In Vivo Assessment of BBB Permeability
In vivo methods provide the most physiologically relevant data on BBB penetration by accounting for all the complex factors present in a living organism.[6][7]
Brain and Plasma Pharmacokinetic Study in Rodents
This protocol is designed to determine the concentration-time profiles of 7-MEOTA in both the brain and plasma following systemic administration, allowing for the calculation of the Kp value.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Dosing: Prepare a solution of 7-MEOTA in a suitable vehicle (e.g., saline). Administer a single dose via the desired route (e.g., intravenous or intramuscular). For comparison, a group of animals can be dosed with tacrine.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-dosing, collect blood samples via tail vein or cardiac puncture into heparinized tubes. Immediately following blood collection, euthanize the animals and perfuse the vasculature with ice-cold saline to remove residual blood from the brain. Harvest the whole brain.
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Homogenize the brain tissue in a suitable buffer.
-
Bioanalysis: Determine the concentrations of 7-MEOTA in plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the mean plasma and brain concentrations of 7-MEOTA versus time. Calculate the area under the concentration-time curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain) from time zero to the last measured time point.
-
Kp Calculation: The brain-to-plasma partition coefficient (Kp) is calculated as the ratio of AUCbrain to AUCplasma.
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the unbound concentration of a drug in the brain's extracellular fluid (ECF), which is the pharmacologically active concentration.[1][8][9][10]
Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., hippocampus or striatum). Allow the animal to recover for at least 24-48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[9]
-
Drug Administration: After a stabilization period, administer 7-MEOTA systemically.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Analysis: Analyze the concentration of 7-MEOTA in the dialysate using a highly sensitive analytical method.
-
Probe Recovery: Determine the in vivo recovery of the probe to calculate the absolute unbound concentration of 7-MEOTA in the brain extracellular fluid.
In Vitro Assessment of BBB Permeability
In vitro models are valuable for higher-throughput screening of BBB permeability and for investigating specific transport mechanisms.[6][11][12]
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive diffusion across the BBB.[13][14][15] It utilizes a 96-well plate format where a filter membrane is coated with a lipid solution that mimics the BBB.[14]
Protocol:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare Donor Plate: Add a solution of 7-MEOTA in buffer to the wells of the coated donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a specified time (e.g., 4 to 18 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of 7-MEOTA in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colorectal carcinoma, can differentiate into a polarized monolayer with tight junctions, resembling the intestinal epithelium.[10][14][15] While primarily a model for intestinal absorption, it is also used to assess the potential for active transport and efflux, which are relevant to the BBB.[16][17]
Protocol:
-
Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in a Transwell plate and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Measurement:
-
For apical-to-basolateral (A-to-B) transport, add 7-MEOTA to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-to-A) transport, add 7-MEOTA to the basolateral chamber and fresh medium to the apical chamber.
-
-
Sampling: Incubate the plates at 37°C and collect samples from the receiver chamber at various time points.
-
Analysis: Quantify the concentration of 7-MEOTA in the collected samples.
-
Papp and Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if 7-MEOTA is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.
In Silico Prediction of BBB Permeability
Computational models can provide an early indication of a compound's likelihood to cross the BBB based on its physicochemical properties.[17][18][19][20][21] These methods are rapid and cost-effective.
Physicochemical Property Analysis and logBB Prediction
The BBB permeability of a compound can be predicted by calculating various physicochemical descriptors and using them in established quantitative structure-activity relationship (QSAR) models.[22]
Protocol:
-
Obtain Molecular Structure: Obtain the chemical structure of this compound in a suitable format (e.g., SMILES or SDF).
-
Calculate Descriptors: Use computational software (e.g., ChemDraw, MarvinSketch, or various online platforms) to calculate key physicochemical properties such as:
-
logP (octanol-water partition coefficient): A measure of lipophilicity.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity.
-
Molecular Weight (MW).
-
Number of hydrogen bond donors and acceptors.
-
pKa.
-
-
Predict logBB: Input the calculated descriptors into a validated in silico model that predicts the logarithm of the brain-to-blood concentration ratio (logBB). Several models are available in the literature and as commercial software. Generally, compounds with a logBB > 0.3 are considered to readily cross the BBB, while those with a logBB < -1.0 are considered to be poorly permeable.[22]
Conclusion
The assessment of blood-brain barrier permeability is a critical component in the development of centrally acting drugs like this compound. A multi-faceted approach, combining in vivo pharmacokinetic studies, in vitro screening assays, and in silico predictions, is recommended for a comprehensive understanding of its potential to reach the central nervous system. The protocols and data presented here provide a framework for researchers to design and execute robust studies to evaluate the BBB penetration of 7-MEOTA and other novel drug candidates.
References
- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. Experimental Models to Study the Functions of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 20. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]
- 21. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In silico predictive model to determine vector-mediated transport properties for the blood–brain barrier choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 7-Methoxytacrine in Alzheimer's Disease Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein in the brain.[1][2] One of the earliest and most consistent neurochemical deficits in AD is the loss of cholinergic neurotransmission.[3] 7-Methoxytacrine (7-MEOTA) is a derivative of tacrine, the first acetylcholinesterase (AChE) inhibitor approved for the treatment of AD.[3][4] Compared to its parent compound, 7-MEOTA exhibits a significantly improved safety profile, particularly with reduced hepatotoxicity.[3][5]
7-MEOTA acts as a multi-target-directed ligand (MTDL), primarily inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[6][7] Beyond its cholinesterase inhibitory activity, preclinical studies on 7-MEOTA and its derivatives suggest additional mechanisms relevant to AD pathology, including the potential to inhibit Aβ aggregation and interact with N-methyl-D-aspartate (NMDA) receptors.[2][6]
These application notes provide a comprehensive overview of the proposed use of this compound in preclinical studies utilizing transgenic mouse models of Alzheimer's disease. While extensive in vitro characterization of 7-MEOTA is available, to date, there is a lack of published in vivo studies in these specific models. Therefore, the following protocols are based on established methodologies for evaluating potential AD therapeutics in transgenic mice and the known pharmacological profile of 7-MEOTA.
Mechanism of Action and Signaling Pathways
This compound's therapeutic potential in Alzheimer's disease is attributed to its ability to modulate multiple pathological pathways. Its primary mechanism is the inhibition of cholinesterases, which is crucial for alleviating the cognitive symptoms associated with cholinergic deficits. Furthermore, its derivatives have been designed to target other key components of AD pathology.
Proposed Experimental Protocols for In Vivo Studies
The following protocols are proposed for evaluating the efficacy of this compound in transgenic mouse models of Alzheimer's disease, such as the APP/PS1 or 3xTg-AD models.
Animal Model Selection and Husbandry
-
Animal Models: APP/PS1 (e.g., APPswe/PSEN1dE9) or 3xTg-AD (APPswe, PSEN1 M146V, and MAPT P301L) mice are recommended. Age-matched wild-type littermates should be used as controls.
-
Husbandry: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures must be approved by the institution's Animal Care and Use Committee.
This compound Administration
-
Preparation: this compound hydrochloride can be dissolved in sterile saline (0.9% NaCl). The solution should be prepared fresh daily.
-
Dosage and Administration: Based on studies with the parent compound, tacrine, a starting dose of 1-5 mg/kg for 7-MEOTA is proposed. The drug can be administered via oral gavage or intraperitoneal (i.p.) injection.
-
Treatment Duration: A chronic treatment paradigm of 3-6 months is recommended to assess the impact on both cognitive function and neuropathology. Treatment should be initiated before or at the onset of significant pathology in the chosen mouse model.
Behavioral Testing
A battery of behavioral tests should be conducted to assess different aspects of cognitive function. Testing should be performed at baseline and at regular intervals throughout the treatment period.
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
A circular pool is filled with opaque water. A hidden platform is submerged just below the surface.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Parameters to measure include escape latency, path length, and time spent in the target quadrant during a probe trial (platform removed).
-
-
Y-Maze: To evaluate short-term spatial working memory.
-
The maze consists of three identical arms.
-
A mouse is placed in one arm and allowed to explore freely for a set period.
-
The sequence of arm entries is recorded. Spontaneous alternation is calculated as the percentage of triads containing entries into all three arms.
-
-
Novel Object Recognition (NOR): To assess recognition memory.
-
Mice are habituated to an open field arena.
-
During the training phase, two identical objects are placed in the arena, and the mouse is allowed to explore.
-
In the testing phase, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.
-
Post-Mortem Tissue Analysis
At the end of the treatment period, mice are euthanized, and brain tissue is collected for biochemical and immunohistochemical analyses.
-
Tissue Preparation: One hemisphere can be fixed in 4% paraformaldehyde for histology, while the other is snap-frozen for biochemical assays.
-
Immunohistochemistry (IHC):
-
Aβ Plaque Load: Brain sections are stained with antibodies against Aβ (e.g., 6E10 or 4G8). The percentage of the cortical or hippocampal area occupied by plaques is quantified.
-
Tau Pathology: Sections are stained with antibodies against phosphorylated tau (e.g., AT8). The number of tau-positive neurons is counted.
-
Neuroinflammation: Staining for markers of microglia (Iba1) and astrocytes (GFAP) can be performed to assess the inflammatory response.
-
-
Biochemical Assays:
-
Cholinesterase Activity: Brain homogenates are used to measure AChE and BChE activity using an Ellman's-based assay.
-
Aβ Levels: ELISA kits are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Western Blot: To measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers.
-
Experimental Workflow
The following diagram outlines a proposed experimental workflow for a preclinical study of this compound in an Alzheimer's disease transgenic mouse model.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Morris Water Maze Performance
| Treatment Group | N | Escape Latency (s) - Day 5 | Path Length (cm) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Wild-Type + Vehicle | 12 | |||
| APP/PS1 + Vehicle | 12 | |||
| APP/PS1 + 7-MEOTA (1 mg/kg) | 12 | |||
| APP/PS1 + 7-MEOTA (5 mg/kg) | 12 |
Table 2: Y-Maze and Novel Object Recognition
| Treatment Group | N | Spontaneous Alternation (%) | Recognition Index (%) |
| Wild-Type + Vehicle | 12 | ||
| APP/PS1 + Vehicle | 12 | ||
| APP/PS1 + 7-MEOTA (1 mg/kg) | 12 | ||
| APP/PS1 + 7-MEOTA (5 mg/kg) | 12 |
Table 3: Neuropathological and Biochemical Measures
| Treatment Group | N | Aβ Plaque Load (% Area) | p-Tau Positive Cells/mm² | AChE Activity (% of Control) | Soluble Aβ42 (pg/mg protein) |
| Wild-Type + Vehicle | 12 | ||||
| APP/PS1 + Vehicle | 12 | ||||
| APP/PS1 + 7-MEOTA (1 mg/kg) | 12 | ||||
| APP/PS1 + 7-MEOTA (5 mg/kg) | 12 |
Logical Relationship of Multi-Target Effects
The therapeutic strategy of this compound is based on the premise that targeting multiple aspects of Alzheimer's disease pathology will lead to a greater therapeutic benefit than a single-target approach.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease due to its multi-target mechanism of action and improved safety profile over first-generation cholinesterase inhibitors. The protocols and frameworks provided here offer a robust starting point for researchers to design and execute preclinical in vivo studies to rigorously evaluate the therapeutic potential of 7-MEOTA in relevant transgenic mouse models of Alzheimer's disease. Such studies are a critical next step in the development of this compound for potential clinical use.
References
- 1. This compound-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-target-directed therapeutic potential of this compound-adamantylamine heterodimers in the Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A resurrection of 7-MEOTA: a comparison with tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-Methoxytacrine Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes and dosages of 7-Methoxytacrine (7-MEOTA) in rodent models, based on published preclinical research. The following sections detail quantitative data, experimental protocols, and relevant biological pathways to guide the design and execution of in vivo studies involving this promising Alzheimer's disease drug candidate.
Data Presentation: Administration Routes and Dosages
The following tables summarize the quantitative data on 7-MEOTA administration in rodent studies.
Table 1: Intramuscular Administration of this compound in Rats
| Parameter | Value | Species/Strain | Vehicle | Study Duration | Source |
| Single Dose | 271 mg/kg (equimolar to 200 mg/kg tacrine) | Wistar Rats (male) | Saline solution (0.9% w/v NaCl) | Single injection | [1] |
Table 2: Oral Administration of this compound in Rats
| Parameter | Value | Species/Strain | Vehicle | Study Duration | Source |
| Single Dose | 37.65 mg/kg | Wistar Rats (male) | Not specified | Single gavage | [1] |
| Repeated Dose | Mild-to-moderate non-dose-limiting toxicity observed | Wistar Rats (male) | Not specified | 14 days | [1][2] |
Note: The specific daily dosage for the 14-day repeated oral administration study was not explicitly stated in the reviewed literature. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental paradigm.
Table 3: Pharmacokinetic Parameters of this compound in Rats (Single Intramuscular Dose of 271 mg/kg)
| Parameter | Value | Source |
| Maximum Plasma Concentration (Cmax) | 88.22 ± 15.19 ng/mL | [2] |
| Time to Maximum Plasma Concentration (Tmax) | 18 minutes | [2] |
| Maximum Brain Concentration (Cmax) | 15.80 ± 1.13 ng/g | [2] |
| Time to Maximum Brain Concentration (Tmax) | 22 minutes | [2] |
| Brain-to-Plasma Partition Coefficient (Kp) | 0.10 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to rodents.
Protocol 1: Single Intramuscular (i.m.) Injection in Rats
This protocol is based on the pharmacokinetic study conducted by Karasova et al. (2019).[1]
1. Materials:
- This compound (7-MEOTA) hydrochloride
- Sterile saline solution (0.9% w/v NaCl)
- Male Wistar rats (body weight appropriate for the study)
- Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
- Animal scale
- Standard laboratory animal handling and restraint equipment
2. Drug Preparation:
- On the day of the experiment, freshly prepare the 7-MEOTA solution.
- Dissolve 7-MEOTA hydrochloride in sterile saline solution (0.9% w/v NaCl) to achieve the desired final concentration for a dose of 271 mg/kg.
- The injection volume should be calculated based on the animal's body weight (e.g., 0.1 mL/100 g of animal weight).[1]
- Vortex the solution to ensure it is fully dissolved.
3. Animal Handling and Administration:
- Acclimatize animals to the laboratory conditions before the experiment.
- Weigh each rat immediately before dosing to calculate the precise injection volume.
- Gently restrain the rat.
- Administer the 7-MEOTA solution via intramuscular injection into the thigh muscle of the hind limb.
- Alternate injection sites if repeated injections are necessary in other study designs.
4. Post-Administration Monitoring and Sample Collection:
- Observe the animals for any adverse reactions.
- For pharmacokinetic studies, collect blood and brain tissue samples at predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 120, 240 minutes).[1]
- Process blood to obtain plasma and homogenize brain tissue for analysis.
- Analyze 7-MEOTA concentrations using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: Oral Gavage (p.o.) Administration in Rats
This protocol provides a general guideline for oral administration. The specific vehicle used for the 14-day study was not detailed in the source literature.[1][2] A common vehicle for oral gavage is 1% hydroxypropyl methylcellulose.[3]
1. Materials:
- This compound (7-MEOTA)
- Appropriate vehicle (e.g., water, saline, or a suspending agent like 1% hydroxypropyl methylcellulose)
- Male Wistar rats
- Oral gavage needles (stainless steel, ball-tipped)
- Syringes
- Animal scale
2. Drug Preparation:
- Prepare the dosing solution or suspension of 7-MEOTA in the chosen vehicle at the desired concentration.
- Ensure the formulation is stable for the duration of the study. For suspensions, ensure homogeneity before each administration.
3. Animal Handling and Administration:
- Weigh each rat before dosing.
- Gently restrain the rat.
- Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage tube insertion.
- Carefully insert the gavage needle into the esophagus and advance it into the stomach.
- Administer the calculated volume of the 7-MEOTA formulation slowly. The typical gavage volume for rats is 1 mL/100 g of body weight.[3]
4. Post-Administration Monitoring:
- For repeated-dose studies, administer the dose once daily for the specified duration (e.g., 14 days).[2]
- Monitor the animals daily for clinical signs of toxicity, changes in body weight, and food/water consumption.
- At the end of the study, collect blood for biochemical analysis and tissues for histopathological examination.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize key concepts related to this compound's mechanism of action and experimental procedures.
Diagram 1: Cholinergic and Glutamatergic Pathways in Alzheimer's Disease
This compound primarily acts as an acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of acetylcholine (ACh), it enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease. Some tacrine derivatives also exhibit activity at NMDA receptors, which are involved in glutamate-mediated excitotoxicity, another pathological process in Alzheimer's disease.[4]
Caption: Mechanism of this compound in Alzheimer's Disease.
Diagram 2: Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical steps involved in conducting a pharmacokinetic study of this compound in rodents.
Caption: Workflow for a Rodent Pharmacokinetic Study.
Diagram 3: Logical Relationship for Route and Dosage Selection
This diagram illustrates the decision-making process for selecting the appropriate administration route and dosage for a this compound study.
Caption: Decision Tree for Study Design.
References
Application Notes and Protocols for the Quantification of 7-Methoxytacrine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-Methoxytacrine (7-MEOTA) in biological matrices. The methodologies outlined are primarily based on Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.[1][2][3]
Introduction
This compound (7-MEOTA) is a derivative of tacrine and has been investigated as a potential therapeutic agent for Alzheimer's disease due to its role as a centrally active acetylcholinesterase inhibitor.[4] Accurate quantification of 7-MEOTA in biological samples such as plasma and blood is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development.[4] This document outlines a validated LC-MS/MS method for this purpose.
Analytical Method Overview
The quantification of 7-MEOTA in biological samples is typically achieved through a workflow that involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for the bioanalysis of this compound.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a validated LC-MS/MS method for the quantification of a 7-MEOTA-like compound in rat plasma.[1] These parameters demonstrate the method's reliability and performance.
| Parameter | Result |
| Linearity Range | 0.02 - 100.00 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL[1] |
| Intra-day Accuracy | 88.60 - 113.50%[1] |
| Inter-day Accuracy | 96.82 - 103.93%[1] |
| Inter-day Precision (CV%) | < 12.21%[1] |
| Recovery | Not explicitly stated, but method was proven accurate and precise. |
Detailed Experimental Protocols
This section provides a detailed protocol for the quantification of 7-MEOTA in plasma using LC-MS/MS. This protocol is based on common practices for the analysis of small molecules in biological matrices.[1][5]
Materials and Reagents
-
This compound (Reference Standard)
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Formic acid (LC-MS grade)[1]
-
Water (LC-MS grade)
-
Control plasma (from the same species as the study samples)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[3]
-
Analytical column (e.g., Ascentis Express RP-Amide, 75 mm × 2.1 mm, 2.7 µm)[1]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting drugs from plasma.[5]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
Chromatographic Conditions:
-
Column: Ascentis Express RP-Amide (75 mm × 2.1 mm, 2.7 µm)[1]
-
Mobile Phase A: 0.05 M Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: A gradient elution is typically used to ensure good separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-MEOTA: To be determined by direct infusion of a standard solution.
-
Internal Standard: To be determined by direct infusion of a standard solution.
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[1][6][7] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Method Selection Logic
The choice of an analytical method depends on various factors, including the nature of the biological matrix, the required sensitivity, and the available instrumentation.
Caption: Decision tree for selecting an analytical method.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. Proper method validation is essential to ensure the generation of reliable data for pharmacokinetic and other drug development studies. The provided protocols and data serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for In Vivo Imaging of 7-Methoxytacrine (7-MEOTA) Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of 7-Methoxytacrine (7-MEOTA), a promising therapeutic agent for Alzheimer's disease. Given the limited direct imaging studies on 7-MEOTA, this document outlines established and hypothetical protocols based on the known characteristics of 7-MEOTA and similar compounds, particularly other tacrine derivatives and cholinesterase inhibitors.
Introduction
This compound (7-MEOTA) is a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor that has shown potential in the treatment of Alzheimer's disease.[1][2][3] Understanding its in vivo distribution, particularly its ability to cross the blood-brain barrier (BBB) and accumulate in target-rich regions of the brain, is crucial for its development as a therapeutic agent. In vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) offer non-invasive methods to track the biodistribution of 7-MEOTA in real-time.
While specific in vivo imaging studies on radiolabeled 7-MEOTA are not extensively reported in the public domain, this document provides detailed, scientifically-grounded protocols for its radiolabeling and subsequent imaging. These protocols are based on established methodologies for similar small molecules targeting the central nervous system.
Signaling and Action Pathway of this compound
7-MEOTA's primary mechanism of action is the inhibition of cholinesterases, which increases the levels of the neurotransmitter acetylcholine in the brain.[1] Additionally, it has been shown to interact with other targets relevant to Alzheimer's disease pathology.[4]
Figure 1: Mechanism of Action of this compound (7-MEOTA) in the Synapse.
Quantitative Data Summary
Pharmacokinetic studies in rats have provided valuable data on the plasma and brain concentrations of 7-MEOTA following intramuscular administration.[1] These data are crucial for planning and interpreting in vivo imaging studies.
| Parameter | Tacrine | This compound (7-MEOTA) | Reference |
| Maximum Plasma Concentration (Cmax) | 38.20 ± 3.91 ng/ml | 88.22 ± 15.19 ng/ml | [1] |
| Time to Maximum Plasma Concentration (Tmax) | 18 min | 18 min | [1] |
| Maximum Brain Concentration (Cmax) | 19.34 ± 0.71 ng/ml | 15.80 ± 1.13 ng/ml | [1] |
| Time to Maximum Brain Concentration (Tmax) | 27 min | 22 min | [1] |
| Brain-to-Plasma Partition Coefficient (Kp) | 1.20 | 0.10 | [1] |
Note: The lower Kp value for 7-MEOTA suggests a lower relative brain penetration compared to tacrine in this specific study, a critical factor to consider in imaging protocol design.[1]
Experimental Protocols
The following are detailed protocols for the potential radiolabeling and in vivo imaging of 7-MEOTA. These are proposed methodologies based on standard practices in nuclear medicine and radiopharmaceutical science.
Protocol 1: Radiolabeling of this compound with Carbon-11 for PET Imaging
Carbon-11 is a suitable positron-emitting radionuclide for labeling 7-MEOTA due to its short half-life (20.4 minutes), which is appropriate for tracking the rapid kinetics of small molecules in the brain. The methoxy group of 7-MEOTA is a prime target for labeling via methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Materials:
-
Precursor: Desmethyl-7-MEOTA (7-hydroxy-tacrine)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
HPLC system with a semi-preparative column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
Sterile water for injection, USP
-
0.22 µm sterile filter
Procedure:
-
Precursor Preparation: Dissolve a small amount (0.5-1.0 mg) of the desmethyl-7-MEOTA precursor in anhydrous DMF (200-300 µL) in a sealed reaction vessel.
-
Deprotonation: Add a suitable base, such as sodium hydride, to the precursor solution to deprotonate the hydroxyl group.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I or add the [¹¹C]CH₃OTf into the reaction vessel. Heat the mixture at 80-100°C for 5-10 minutes.
-
Purification: After the reaction, quench the mixture with water and inject it onto the semi-preparative HPLC system to separate [¹¹C]7-MEOTA from unreacted precursor and byproducts.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product. Remove the organic solvent by rotary evaporation. Reformulate the final product in sterile saline or phosphate-buffered saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels.
Figure 2: General Workflow for the Radiolabeling of 7-MEOTA with Carbon-11.
Protocol 2: In Vivo PET Imaging in a Rodent Model
Animal Model:
-
Adult male Wistar rats or a transgenic mouse model of Alzheimer's disease.
-
Animals should be housed in a controlled environment with ad libitum access to food and water.
Imaging Procedure:
-
Anesthesia: Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Catheterization: Place a catheter in the tail vein for radiotracer injection.
-
Positioning: Position the animal in the PET scanner on a heated bed to maintain body temperature.
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]7-MEOTA (typically 5-15 MBq) via the tail vein catheter.
-
Image Acquisition: Acquire dynamic PET data for 60-90 minutes post-injection.
-
Attenuation Correction: Perform a CT scan for attenuation correction.
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Data Analysis:
-
Draw regions of interest (ROIs) on the reconstructed images corresponding to various brain regions (e.g., cortex, hippocampus, striatum, cerebellum) and a reference tissue (e.g., cerebellum, if it has low specific binding).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate standardized uptake values (SUV) or use kinetic modeling to determine binding potentials (BPnd) to quantify receptor density.
-
Protocol 3: Hypothetical SPECT Imaging Protocol with Iodine-123
Iodine-123 is a gamma-emitting isotope with a longer half-life (13.2 hours) that can be used for SPECT imaging. A suitable precursor of 7-MEOTA would need to be synthesized for radioiodination.
Radiolabeling (Hypothetical):
-
Precursor: A derivative of 7-MEOTA with a suitable leaving group (e.g., a trialkylstannyl or boronic acid ester) at a position that does not interfere with its binding.
-
Radioiodination: The precursor would be reacted with [¹²³I]NaI in the presence of an oxidizing agent (e.g., Chloramine-T).
-
Purification and Formulation: Similar to the PET protocol, the final product would be purified by HPLC and formulated for injection.
SPECT Imaging Protocol:
The general procedure for animal handling and imaging would be similar to the PET protocol, with adjustments for the SPECT scanner and the longer half-life of Iodine-123.
-
Image Acquisition: Dynamic or static SPECT images would be acquired at various time points post-injection (e.g., 1, 4, and 24 hours) to assess uptake and washout.
-
Data Analysis: Similar ROI analysis would be performed to quantify the regional brain uptake.
Figure 3: Experimental Workflow for In Vivo Imaging of Radiolabeled 7-MEOTA.
Conclusion
In vivo imaging of this compound is a critical step in its preclinical and clinical development. While direct imaging studies are not yet widely available, the protocols outlined in these application notes provide a robust framework for researchers to pursue such investigations. By radiolabeling 7-MEOTA with suitable isotopes like Carbon-11 or Iodine-123, PET and SPECT imaging can provide invaluable insights into its pharmacokinetic and pharmacodynamic properties within the living brain. This will ultimately facilitate the optimization of dosing regimens and the assessment of target engagement for this promising Alzheimer's disease therapeutic.
References
- 1. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies [mdpi.com]
- 3. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-target-directed therapeutic potential of this compound-adamantylamine heterodimers in the Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming 7-Methoxytacrine solubility issues in aqueous solutions
For researchers, scientists, and drug development professionals working with 7-Methoxytacrine, achieving consistent and reliable aqueous solubility is crucial for experimental success. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common solubility challenges.
Troubleshooting Guide: Common Solubility Issues
This guide addresses the most frequent problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve | The free base form of this compound has low aqueous solubility. The pH of the solution may be too high. | Use a salt form such as this compound hydrochloride or this compound tartrate, which are more soluble in aqueous buffers.[1][2][3] Lowering the pH of the solution can also improve the solubility of this basic compound. |
| Precipitation after initial dissolution | The solution is supersaturated. The buffer composition may be incompatible. A change in temperature may have occurred. | Prepare a more dilute solution. Ensure the final concentration is below the solubility limit in the specific buffer. Maintain a constant temperature during solution preparation and use. |
| Solution appears cloudy or hazy | Formation of fine, undissolved particles or aggregation of the compound. | Filter the solution through a 0.22 µm syringe filter. Consider using a brief sonication to break up aggregates. |
| Variability between experiments | Inconsistent solution preparation methods. Use of different salt forms or batches of the compound. | Follow a standardized experimental protocol for solution preparation. Always note the specific salt form and lot number of the this compound used. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended form of this compound for aqueous solutions?
A1: It is highly recommended to use a salt form of this compound, such as the hydrochloride or tartrate salt, to enhance aqueous solubility.[1][2][3] The free base form is known to have limited solubility in water-based buffers.
Q2: How does pH affect the solubility of this compound?
A2: As a weakly basic compound, the solubility of this compound is pH-dependent. Solubility is generally higher in acidic conditions (lower pH) where the molecule is protonated. In contrast, at higher pH values, the compound is more likely to be in its less soluble free base form.
Q3: Can I use organic solvents to aid dissolution?
A3: Yes, a co-solvent approach can be used. This compound can be first dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted into the final aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system in your experiment.
Q4: What is a typical stock solution concentration for this compound?
A4: A typical starting point for a stock solution in DMSO is 10-50 mM. This can then be serially diluted into your aqueous experimental buffer to the desired final concentration.
Q5: How should I store this compound solutions?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C and use within 24 hours.
Quantitative Solubility Data
The following table summarizes the estimated solubility of this compound and its hydrochloride salt in common laboratory solvents. Note that the aqueous solubility is an estimate and can be influenced by pH, temperature, and buffer composition.
| Compound | Solvent | Estimated Solubility |
| This compound (Free Base) | DMSO | ≥ 25 mg/mL |
| Ethanol | ≥ 15 mg/mL | |
| Water | < 0.1 mg/mL | |
| This compound HCl | DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL | |
| PBS (pH 7.4) | ~1-5 mg/mL |
Note: The aqueous solubility of Tacrine HCl (a related compound) is reported to be 16 mg/mL in PBS (pH 7.2), which suggests that the methoxy derivative may have a slightly different solubility profile.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride. (Molecular Weight of this compound HCl is approximately 264.75 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.65 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4)
-
Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of PBS (pH 7.4) to achieve a final concentration of 100 µM.
-
Mixing: Gently vortex the working solution to ensure it is thoroughly mixed.
-
Use: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathway: Cholinesterase Inhibition
This compound primarily acts as a cholinesterase inhibitor. This pathway is central to its therapeutic effects in conditions like Alzheimer's disease.
Experimental Workflow: Preparing an Aqueous Working Solution
This workflow outlines the standard procedure for preparing a diluted aqueous solution of this compound from a DMSO stock.
Logical Relationship: Factors Affecting Solubility
This diagram illustrates the key factors that influence the solubility of this compound in aqueous solutions.
References
Technical Support Center: Optimizing 7-Methoxytacrine (7-MEOTA) for In Vitro Neuroprotection Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 7-Methoxytacrine (7-MEOTA) in in vitro neuroprotection assays. Our goal is to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for 7-MEOTA in neuroprotection assays?
A1: Based on studies of 7-MEOTA derivatives and related compounds, a starting concentration range of 1 µM to 25 µM is recommended for initial screening in most neuronal cell lines. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q2: What is the primary mechanism of action for 7-MEOTA's neuroprotective effects?
A2: The primary neuroprotective mechanism of 7-MEOTA is believed to be its function as a cholinesterase inhibitor, which increases acetylcholine levels and promotes neuronal survival.[1] Additionally, studies on similar compounds suggest that it may also offer protection against excitotoxicity and oxidative stress.[2][3]
Q3: Is 7-MEOTA cytotoxic at higher concentrations?
A3: Yes, like its parent compound tacrine, 7-MEOTA can exhibit cytotoxicity at higher concentrations. It is essential to determine the cytotoxic threshold in your specific cell model using assays like MTT or LDH before proceeding with neuroprotection experiments. Generally, 7-MEOTA is considered to be less toxic than tacrine.[4][5]
Q4: What are the common neuronal cell lines used for studying 7-MEOTA's neuroprotective effects?
A4: Commonly used cell lines for in vitro neuroprotection studies include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.[6][7] These cells are well-characterized models for studying neuronal apoptosis, oxidative stress, and differentiation.
Q5: How should I dissolve 7-MEOTA for my experiments?
A5: this compound is typically dissolved in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[6]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High background in LDH assay | Cell lysis from improper handling | Handle cells gently during media changes and reagent additions. |
| Contamination of culture | Check for microbial contamination. Use fresh, sterile reagents and media. | |
| Inconsistent results in MTT assay | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently after plating. |
| Variation in incubation times | Maintain consistent incubation times for all plates and treatment groups. | |
| No observable neuroprotective effect | 7-MEOTA concentration is too low | Perform a dose-response experiment to find the optimal concentration. |
| The neurotoxic insult is too severe | Optimize the concentration and duration of the neurotoxin (e.g., H₂O₂, glutamate) to achieve ~50% cell death in control wells. | |
| 7-MEOTA is not effective against the specific neurotoxic pathway | Consider the mechanism of your neurotoxin and whether 7-MEOTA is expected to be protective. | |
| High cytotoxicity observed | 7-MEOTA concentration is too high | Determine the maximum non-toxic concentration of 7-MEOTA with a cytotoxicity assay before your neuroprotection experiment. |
| Synergistic toxicity with the neurotoxin | Evaluate the toxicity of 7-MEOTA in the presence of the neurotoxin at various concentrations. |
Data Presentation
Table 1: Concentration Ranges of 7-MEOTA Derivatives in In Vitro Assays
| Compound | Assay Type | Cell Line | Concentration Range | Reference |
| 7-MEOTA-THA thioureas/ureas | Cell Cycle Analysis | HL-60 | 1-25 µM | [8] |
| 7-MEOTA-THA thioureas/ureas | Topoisomerase Inhibition | - | 1-60 µM | [8] |
| 7-MEOTA-adamantylamine thioureas | Cholinesterase Inhibition | - | IC₅₀: 0.11-0.47 µM | [9] |
| Bis(7)-tacrine | Neuroprotection (Glutamate) | Retinal Ganglion Cells | IC₅₀: 0.028 µM | [10] |
| 7-Methoxyheptaphylline (7-MH) | Neuroprotection (H₂O₂) | SH-SY5Y | Up to 100 µM | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of 7-MEOTA using MTT Assay
This protocol is for assessing the cytotoxicity of 7-MEOTA on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (7-MEOTA)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare a stock solution of 7-MEOTA in DMSO.
-
Prepare serial dilutions of 7-MEOTA in complete culture medium. A suggested range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the 7-MEOTA dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent to each well and agitate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Read the absorbance at 590 nm with a reference wavelength of 620 nm.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of 7-MEOTA to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
96-well cell culture plates
-
7-MEOTA (at its predetermined non-toxic concentration)
-
Hydrogen peroxide (H₂O₂)
-
LDH Cytotoxicity Assay Kit
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 4 x 10⁵ cells/well and incubate for 48 hours.[11]
-
Pre-treat the cells with the optimal non-toxic concentration of 7-MEOTA for 2 hours. Include a positive control (e.g., N-acetylcysteine, 100 µM) and a vehicle control.[11]
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 250 µM and incubate for 4 hours.[11] Have a set of wells with cells and 7-MEOTA but without H₂O₂ to ensure 7-MEOTA is not toxic under these conditions.
-
Assess cell death by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.
Visualizations
Caption: Experimental workflow for optimizing 7-MEOTA concentration.
Caption: Potential neuroprotective signaling pathways of 7-MEOTA.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of bis(7)-tacrine against glutamate-induced retinal ganglion cells damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of galanthamine and tacrine against glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of N-alkyl-7-methoxytacrine hydrochlorides as potential cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scialert.net [scialert.net]
- 7. Neuroprotective Effects of Phlorotannin-Rich Extract from Brown Seaweed Ecklonia cava on Neuronal PC-12 and SH-SY5Y Cells with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro investigating of anticancer activity of new 7-MEOTA-tacrine heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of bis(7)-tacrine against glutamate-induced retinal ganglion cells damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Methoxytacrine (7-MEOTA) Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of 7-Methoxytacrine (7-MEOTA) in common experimental buffers.
Troubleshooting Guide
Unexpected or inconsistent experimental results with 7-MEOTA may be attributed to its degradation in solution. This guide will help you identify and resolve potential stability issues.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time | Degradation of 7-MEOTA in the experimental buffer. | Prepare fresh solutions of 7-MEOTA for each experiment. If using a stock solution, perform a stability test to determine its viability over time. Consider using a buffer at a pH where 7-MEOTA is more stable (near neutral or slightly acidic). |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method that can resolve 7-MEOTA from its degradants. |
| Precipitation of the compound from the solution | Poor solubility or degradation leading to less soluble products. | Ensure the buffer concentration and pH are optimal for 7-MEOTA solubility. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to prevent precipitation. |
| Discoloration of the 7-MEOTA solution | Oxidative degradation. | Prepare solutions in degassed buffers. Store solutions protected from light and consider adding an antioxidant if compatible with the experimental setup. |
Frequently Asked Questions (FAQs)
Q1: How stable is 7-MEOTA in standard phosphate-buffered saline (PBS)?
Q2: What is the optimal pH for storing 7-MEOTA solutions?
Based on the general stability of similar chemical structures, a slightly acidic to neutral pH range (pH 5-7) is likely to be optimal for minimizing hydrolysis. Extreme pH conditions (highly acidic or alkaline) should be avoided for prolonged storage.
Q3: How does temperature affect the stability of 7-MEOTA?
As with most chemical compounds, the degradation rate of 7-MEOTA is expected to increase with temperature. For short-term storage (hours to a few days), solutions may be kept at 2-8°C. For long-term storage, it is recommended to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation products of 7-MEOTA?
Forced degradation studies on the parent compound, tacrine, have shown that it is susceptible to oxidative degradation, leading to the formation of mono-, di-, or tri-oxygenated products. It is plausible that 7-MEOTA follows a similar degradation pathway, primarily through oxidation of the acridine ring system. Hydroxylation is a common metabolic and degradation pathway for tacrine and its derivatives.
Q5: Can I use a stock solution of 7-MEOTA in DMSO for my experiments?
Yes, DMSO is a common solvent for preparing concentrated stock solutions of 7-MEOTA. However, it is crucial to ensure that the final concentration of DMSO in your aqueous experimental buffer is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[1][2][3] Always perform a vehicle control in your experiments.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 7-MEOTA under various stress conditions.
1. Materials:
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC or UPLC system with a UV or PDA detector
-
pH meter
2. Preparation of 7-MEOTA Stock Solution:
-
Prepare a stock solution of 7-MEOTA in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the stock solution (in solid form and in solution) at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. An example method could be a C18 column with a gradient elution of water and acetonitrile with a formic acid modifier.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent 7-MEOTA peak.
5. Data Analysis:
-
Calculate the percentage degradation of 7-MEOTA under each condition.
-
Characterize the degradation products using mass spectrometry (LC-MS) if available.
Visualizations
Caption: Workflow for a this compound stability study.
Caption: Hypothetical oxidative degradation pathway of 7-MEOTA.
References
Troubleshooting unexpected results in 7-Methoxytacrine cholinesterase inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Methoxytacrine (7-MEOTA) in cholinesterase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-MEOTA) and how does it inhibit cholinesterases?
This compound (7-MEOTA) is a reversible, allosteric inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Unlike carbamate inhibitors that acylate the active site, 7-MEOTA binds to a hydrophobic area on the enzyme surface.[1] This allosteric inhibition leads to a decrease in the enzyme's ability to hydrolyze acetylcholine, thereby increasing its concentration in the synaptic cleft. This mechanism is the basis for its investigation in the context of neurodegenerative diseases like Alzheimer's disease.[1][2]
Q2: What is the expected potency of 7-MEOTA against AChE and BuChE?
The inhibitory potency of 7-MEOTA is typically expressed as the half-maximal inhibitory concentration (IC50). The pIC50 values (the negative logarithm of the IC50) for 7-MEOTA have been reported as 5.49 for AChE and 6.42 for BuChE.[1] It is important to note that IC50 values can vary between studies and experimental conditions. For comparison, tacrine, a related compound, has pIC50 values of 5.62 for AChE and 6.96 for BuChE.[1]
Q3: What is the Ellman's assay and how does it work for measuring cholinesterase activity?
The Ellman's assay is a widely used, simple, and economical colorimetric method to measure cholinesterase activity.[3][4][5] The assay is based on the following principle:
-
Enzymatic Reaction: Acetylcholinesterase (or butyrylcholinesterase) hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine.
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
-
Detection: The rate of TNB formation is measured spectrophotometrically at 412 nm, which is directly proportional to the cholinesterase activity.[4][6]
Troubleshooting Guide
This guide addresses common unexpected results encountered during 7-MEOTA cholinesterase inhibition assays.
Issue 1: No or Very Low Inhibition Observed
Possible Causes & Solutions
-
Incorrect 7-MEOTA Concentration:
-
Verify Calculations: Double-check all calculations for serial dilutions of your 7-MEOTA stock solution.
-
Solubility Issues: 7-MEOTA, like other tacrine derivatives, may have limited solubility in aqueous buffers. Ensure it is fully dissolved. A small amount of a co-solvent like DMSO or ethanol might be necessary, but keep the final concentration low (typically <1%) to avoid affecting enzyme activity.[7]
-
-
Inactive 7-MEOTA:
-
Proper Storage: Ensure the compound has been stored correctly, protected from light and moisture, at the recommended temperature.
-
Purity Check: If possible, verify the purity of your 7-MEOTA sample.
-
-
Enzyme Concentration Too High: An excessively high enzyme concentration can lead to a very rapid reaction, making it difficult to accurately measure inhibition.[7][8]
-
Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that provides a linear reaction rate over a reasonable time course.[9]
-
-
Incorrect Assay Conditions:
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[11]
-
Calibrated Pipettes: Use properly calibrated pipettes.
-
Master Mixes: Prepare master mixes for your reagents (buffer, DTNB, substrate) to minimize well-to-well variation.[11]
-
-
Incomplete Mixing: Ensure all components in the well are thoroughly mixed after each addition.
-
Evaporation: Evaporation from the edges of a 96-well plate ("edge effect") can concentrate reactants and alter results.[8]
-
Plate Sealing: Use plate sealers during incubation steps.
-
Humidified Environment: If possible, perform incubations in a humidified chamber.
-
Avoid Outer Wells: Avoid using the outermost wells of the plate for critical samples.[8]
-
-
Temperature Gradients: Uneven temperature across the plate can lead to different reaction rates in different wells. Ensure the entire plate is at a uniform temperature.
Issue 3: Unexpectedly High Inhibition (False Positives)
Possible Causes & Solutions
-
Compound Interference: 7-MEOTA itself might interfere with the assay components.
-
Color Quenching: Test if 7-MEOTA absorbs light at 412 nm by running a control with the compound but without the enzyme.
-
Reaction with DTNB: Some compounds can directly react with DTNB. Run a control with 7-MEOTA and DTNB in the absence of the enzyme and substrate.
-
-
Contaminated Reagents:
-
Fresh Reagents: Prepare fresh solutions of DTNB and acetylthiocholine. The thiocholine substrate can hydrolyze spontaneously over time.
-
-
Presence of Other Inhibitors: Ensure all labware is thoroughly cleaned to avoid cross-contamination from other experiments.
Issue 4: Non-Linear Reaction Progress Curves
Possible Causes & Solutions
-
Substrate Depletion: If the reaction proceeds for too long, the substrate may become depleted, leading to a decrease in the reaction rate.
-
Measure Initial Velocity: Ensure you are measuring the initial linear rate of the reaction.[9]
-
-
Enzyme Instability: The enzyme may lose activity over the course of the assay.
-
Use Fresh Enzyme: Prepare fresh enzyme dilutions just before use and keep them on ice.[7]
-
-
Tight-Binding Inhibition: At high inhibitor concentrations relative to the enzyme concentration, the assumption of a steady-state may not hold, leading to non-linear progress curves.[9] This is a characteristic of some high-affinity inhibitors.
Quantitative Data Summary
| Compound | Enzyme | IC50 (µM) | pIC50 | Reference |
| This compound | AChE | - | 5.49 | [1] |
| This compound | BuChE | - | 6.42 | [1] |
| Tacrine | AChE | - | 5.62 | [1] |
| Tacrine | BuChE | - | 6.96 | [1] |
| 7-MEOTA-adamantylamine thiourea (14) | hAChE | 0.47 | - | [12][13] |
| 7-MEOTA-adamantylamine thiourea (14) | hBChE | 0.11 | - | [12][13] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Experimental Protocols
Standard Ellman's Assay Protocol for Cholinesterase Inhibition
This protocol is a generalized procedure based on common practices.[3][4] Researchers should optimize concentrations and incubation times for their specific experimental setup.
Materials:
-
Phosphate Buffer Saline (PBS), 0.1 M, pH 7.6-8.0
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
This compound (7-MEOTA) stock solution (in DMSO or appropriate solvent)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (0.4 mg/mL in PBS)
-
Acetylthiocholine iodide (ATCI) substrate solution (1 mM in PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Plate:
-
Add 70 µL of the enzyme solution to each well.
-
Add 80 µL of the DTNB solution to each well.
-
Add 10 µL of various concentrations of 7-MEOTA solution to the test wells.
-
For the negative control (100% activity), add 10 µL of the solvent used for 7-MEOTA (e.g., PBS with the same percentage of DMSO as the test wells).
-
For the positive control (if applicable, a known inhibitor), add 10 µL of the positive control solution.
-
Add 20 µL of PBS to each well.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the ATCI substrate solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of 7-MEOTA using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the 7-MEOTA concentration and fit the data to a suitable model (e.g., a four-parameter logistic function) to determine the IC50 value.[4]
-
Visualizations
Signaling Pathway of Cholinergic Neurotransmission and Inhibition
Caption: Cholinergic neurotransmission and the inhibitory action of 7-MEOTA.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Step-by-step workflow for a typical cholinesterase inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues in the assay.
References
- 1. mmsl.cz [mmsl.cz]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. 3.2.1. In Vitro Cholinesterase Assay [bio-protocol.org]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. youtube.com [youtube.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 7-Methoxytacrine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the blood-brain barrier (BBB) penetration of 7-Methoxytacrine (7-MEOTA).
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's intrinsic ability to cross the blood-brain barrier?
A1: this compound, a derivative of tacrine, is being investigated for the treatment of Alzheimer's disease. However, its ability to penetrate the blood-brain barrier is significantly lower than that of its parent compound, tacrine. In vivo studies in rats have shown that the brain-to-plasma concentration ratio (Kp) for 7-MEOTA is 0.10, whereas for tacrine, it is 1.20[1][2]. A lower Kp value indicates poorer penetration into the central nervous system. This inherent limitation necessitates the development of strategies to enhance its brain uptake.
Q2: What are the primary strategies being explored to improve the BBB penetration of this compound?
A2: The main approaches to enhance the delivery of 7-MEOTA to the brain focus on overcoming its unfavorable physicochemical properties for BBB transport. These strategies include:
-
Nanoparticle-based delivery systems: Encapsulating 7-MEOTA in nanoparticles, such as polycaprolactone (PCL) nanocapsules, can facilitate its transport across the BBB. This approach can protect the drug from degradation, control its release, and potentially leverage endogenous transport mechanisms.
-
Chemical modification and synthesis of derivatives: Creating new derivatives or heterodimers of 7-MEOTA by linking it to other molecules can alter its lipophilicity and ability to interact with BBB transporters. This can lead to improved brain penetration.
-
Prodrug approaches: While not yet specifically reported for 7-MEOTA, this is a viable strategy where the drug is chemically modified into an inactive form that has better BBB permeability. Once in the brain, it is converted back to the active 7-MEOTA.
Q3: Is this compound a substrate for efflux transporters at the blood-brain barrier?
A3: There is currently no direct published evidence confirming whether this compound is a substrate for major efflux transporters at the BBB, such as P-glycoprotein (P-gp). However, given its structural similarity to other centrally acting agents, it is crucial to determine its interaction with these transporters. Researchers can experimentally assess this using in vitro models like Caco-2 or MDCK-MDR1 cell lines. Tacrine has been reported not to be a substrate or inhibitor of the related transporter MDR3[3].
Q4: What signaling pathways could potentially be modulated to enhance this compound's BBB penetration?
A4: The expression and activity of efflux transporters like P-glycoprotein are regulated by various intracellular signaling pathways. Modulating these pathways could be a strategy to temporarily increase BBB permeability for 7-MEOTA. Key pathways include:
-
Protein Kinase C (PKC): Activation of PKC has been shown to modulate the activity of various transporters and could potentially influence the efflux of 7-MEOTA[4][5][6].
-
PI3K/Akt Pathway: This pathway is involved in regulating the expression of P-gp. Inhibition of PI3K/Akt has been shown to decrease basal P-gp expression[1].
-
ERK/MAPK Pathway: Activation of ERK1/2 is implicated in the positive regulation of P-gp expression[1].
-
NF-κB Pathway: This pathway appears to have an inhibitory influence on P-gp expression. Inhibition of NF-κB can lead to enhanced P-gp expression[1].
Further research is needed to directly link the modulation of these pathways to the enhanced BBB penetration of 7-MEOTA.
Troubleshooting Guides
Nanoparticle Formulation: Polycaprolactone (PCL) Nanocapsules
Issue: Low Encapsulation Efficiency (<65%)
-
Possible Cause 1: Suboptimal organic to aqueous phase ratio.
-
Solution: The reported successful protocol uses a 1:1 ratio (30 mL organic phase to 30 mL aqueous phase). Deviating from this may affect the efficiency of nanoparticle formation and drug encapsulation. Ensure accurate volume measurements.
-
-
Possible Cause 2: Inefficient interfacial deposition.
-
Solution: The organic phase should be added slowly to the aqueous phase under continuous magnetic stirring. A rapid addition can lead to the formation of larger, less stable particles and poor drug loading.
-
-
Possible Cause 3: Inappropriate surfactant concentration.
-
Solution: The protocol specifies 40 mg of sorbitan monostearate (Span 60) in the organic phase and 60 mg of polysorbate 80 (Tween 80) in the aqueous phase. These concentrations are critical for stabilizing the nanoparticles and facilitating drug encapsulation. Verify the weights and ensure complete dissolution of the surfactants.
-
-
Possible Cause 4: Drug precipitation during formulation.
-
Solution: Ensure that 7-MEOTA is fully dissolved in the organic phase before adding it to the aqueous phase. If solubility is an issue, gentle warming of the organic phase might help, but be cautious of drug degradation.
-
Issue: High Polydispersity Index (PDI > 0.4)
-
Possible Cause 1: Inconsistent mixing speed.
-
Solution: Maintain a constant and vigorous stirring speed during the addition of the organic phase. Inconsistent mixing can lead to a wide range of particle sizes.
-
-
Possible Cause 2: Aggregation of nanoparticles.
-
Solution: Ensure the zeta potential of the nanoparticle suspension is sufficiently negative (ideally around -20 mV or more negative) to ensure electrostatic repulsion between particles. If the zeta potential is low, consider adjusting the surfactant concentrations or the pH of the aqueous phase.
-
-
Possible Cause 3: Ostwald ripening.
-
Solution: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by optimizing the surfactant concentration to adequately stabilize the nanoparticle surface. Storing the nanoparticle suspension at a lower temperature (e.g., 4°C) can also slow down this process.
-
In Vitro BBB Permeability Assays (PAMPA-BBB)
Issue: Low or Highly Variable Permeability of this compound
-
Possible Cause 1: Poor solubility of 7-MEOTA in the donor buffer.
-
Solution: 7-MEOTA is a lipophilic compound. Ensure it is fully dissolved in the donor buffer. The use of a small percentage of a co-solvent like DMSO (typically 1-2%) is acceptable, but its concentration should be kept consistent across all wells and should not compromise the integrity of the artificial membrane.
-
-
Possible Cause 2: Non-specific binding to the assay plates.
-
Solution: Hydrophobic compounds can adsorb to the plastic of the 96-well plates. To mitigate this, consider using low-binding plates. Also, including a surfactant in the acceptor compartment can help to mimic sink conditions and reduce non-specific binding.
-
-
Possible Cause 3: Instability of the artificial membrane.
-
Solution: Ensure the lipid solution is fresh and properly applied to the filter. The integrity of the membrane can be checked using a known low-permeability marker. Bubbles trapped under the membrane can also be a source of variability; inspect the plate carefully after assembly.
-
Quantitative Data Summary
Table 1: In Vivo Blood-Brain Barrier Penetration of this compound and Tacrine
| Compound | Brain-to-Plasma Ratio (Kp) | Reference |
| This compound | 0.10 | [1][2] |
| Tacrine | 1.20 | [1][2] |
Table 2: Physicochemical Properties of this compound Loaded PCL Nanocapsules
| Parameter | Value | Reference |
| Average Particle Size | ~237 nm | [5][7] |
| Polydispersity Index (PDI) | 0.31 | [5][7] |
| Surface Charge (Zeta Potential) | -21.2 mV | [5][7] |
| Encapsulation Efficiency | 65% | [7][8] |
Experimental Protocols
Preparation of this compound Loaded Polycaprolactone (PCL) Nanocapsules
This protocol is adapted from the interfacial deposition method.
Materials:
-
Polycaprolactone (PCL)
-
This compound (7-MEOTA)
-
Capric/caprylic acid triglycerides (Oil)
-
Sorbitan monostearate (Span 60)
-
Polysorbate 80 (Tween 80)
-
Acetone
-
Deionized water
Procedure:
-
Prepare the Organic Phase:
-
Dissolve 100 mg of PCL, 200 mg of capric/caprylic acid triglycerides, 40 mg of Span 60, and 10 mg of 7-MEOTA in 30 mL of acetone.
-
Ensure all components are fully dissolved. Gentle warming and sonication can be used if necessary.
-
-
Prepare the Aqueous Phase:
-
Dissolve 60 mg of Tween 80 in 30 mL of deionized water.
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a constant, high speed.
-
Slowly add the organic phase to the aqueous phase drop by drop using a burette or a syringe pump.
-
Continue stirring for at least 4 hours at room temperature to allow for the evaporation of acetone and the formation of a stable nanocapsule suspension.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the nanocapsules (e.g., by ultracentrifugation) and quantifying the amount of 7-MEOTA in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
In Vitro BBB Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This is a general protocol that can be adapted for 7-MEOTA and its derivatives.
Materials:
-
PAMPA plate (e.g., a 96-well filter plate and a matching 96-well acceptor plate)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound (7-MEOTA) and control compounds (known high and low permeability)
-
DMSO (for stock solutions)
Procedure:
-
Prepare the Artificial Membrane:
-
Dissolve the porcine brain lipid extract in dodecane to the desired concentration (e.g., 20 mg/mL).
-
Carefully coat the filter of the donor plate with a small volume (e.g., 5 µL) of the lipid solution.
-
-
Prepare Donor and Acceptor Solutions:
-
Prepare the acceptor solution by filling the wells of the acceptor plate with PBS (pH 7.4). A surfactant may be added to improve the solubility of lipophilic compounds.
-
Prepare the donor solution by dissolving the test compound and controls in PBS (pH 7.4) at the desired concentration. A small amount of DMSO (e.g., 1%) can be used to aid dissolution.
-
-
Assay Execution:
-
Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring no air bubbles are trapped.
-
Add the donor solution to the wells of the donor plate.
-
Incubate the plate assembly at room temperature or 37°C for a defined period (e.g., 4-18 hours).
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where Vd and Va are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, C_a(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
Visualizations
Caption: Workflow for the preparation of 7-MEOTA loaded PCL nanocapsules.
Caption: Signaling pathways regulating P-glycoprotein expression at the BBB.
References
- 1. Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of polycaprolactone nanoparticles with hydrodynamic diameters below 100 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of protein kinase C down-regulates glial but not neuronal taurine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conventional protein kinase C in the brain: repurposing cancer drugs for neurodegenerative treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C activators decrease dopamine uptake into striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
Technical Support Center: Refining 7-Methoxytacrine (7-MEOTA) Dosage for In Vivo Studies
Welcome to the technical support center for the use of 7-Methoxytacrine (7-MEOTA) in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosage to minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (7-MEOTA)?
A1: this compound is primarily a reversible inhibitor of acetylcholinesterase (AChE) and to a lesser extent, butyrylcholinesterase (BChE). By inhibiting these enzymes, 7-MEOTA increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for its investigation as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.
Q2: What are the known off-target effects of 7-MEOTA?
A2: While 7-MEOTA was developed as a less toxic derivative of tacrine, it may still exhibit off-target activities.[1][2] Published research suggests potential interactions with:
-
NMDA Receptors: 7-MEOTA acts as an open-channel blocker of NMDA receptors, with a reported IC50 of 3 µM for the GluN1/GluN2A subtype.[1][3]
-
Muscarinic Receptors: Although direct binding affinities for 7-MEOTA on muscarinic receptor subtypes are not extensively reported, its parent compound, tacrine, is known to interact with muscarinic receptors.[4] Studies on 7-MEOTA-memantine heterodimers have shown antagonist activity at M1 muscarinic receptors.[5]
-
Nicotinic Receptors: Similar to muscarinic receptors, direct binding data for 7-MEOTA is limited. However, tacrine's interactions with nicotinic receptors suggest a potential for off-target effects.[4] The aforementioned heterodimer studies also indicated antagonist activity at muscle-type nicotinic receptors.[5]
-
Choline Transporter (CHT1): Some derivatives of 7-MEOTA have been shown to inhibit the choline transporter CHT1, which could impact acetylcholine synthesis and homeostasis.[6]
Q3: What are the common in vivo side effects observed with cholinesterase inhibitors like 7-MEOTA?
A3: Cholinergic side effects are common and are generally related to the overstimulation of the parasympathetic nervous system. These can include gastrointestinal issues (e.g., nausea, vomiting, diarrhea), increased salivation and lacrimation, bradycardia, and muscle tremors. In animal models, you might observe signs of discomfort, changes in activity levels, or specific behaviors like gnawing.
Q4: How can I start to determine the optimal in vivo dose of 7-MEOTA for my experiment?
A4: A good starting point is to review existing literature for in vivo studies using 7-MEOTA in your animal model of interest. Begin with a dose-response study to establish the effective dose for AChE inhibition in your model. This should be coupled with careful observation for the onset of any cholinergic side effects. In rats, intramuscular administration has shown peak plasma concentrations are reached relatively quickly.[7]
Troubleshooting Guides
Issue 1: Observing significant cholinergic side effects (e.g., tremors, salivation, diarrhea) at a dose required for cognitive enhancement.
| Potential Cause | Troubleshooting Step |
| Dose is too high, leading to excessive peripheral cholinergic activation. | 1. Reduce the dose: Titrate the dose downwards to find a level that maintains the desired central effect with minimal peripheral side effects. 2. Change the route of administration: Consider a route that may offer a more sustained and less peak-driven plasma concentration profile, such as subcutaneous or oral administration, if not already in use.[7] 3. Co-administration with a peripherally-acting muscarinic antagonist: If reducing the dose compromises efficacy, consider co-administering a peripherally restricted muscarinic antagonist (e.g., glycopyrrolate) to block the peripheral side effects. This should be done with caution and appropriate controls to ensure the antagonist does not cross the blood-brain barrier and interfere with the central effects of 7-MEOTA. |
| Individual animal sensitivity. | 1. Monitor animals closely: Individual animals may have different sensitivities. Isolate and monitor any animal showing severe side effects. 2. Exclude outliers: If a small number of animals show extreme sensitivity, consider excluding them from the study after careful consideration and documentation. |
Issue 2: Lack of a clear cognitive-enhancing effect at doses that are well-tolerated.
| Potential Cause | Troubleshooting Step |
| Insufficient central AChE inhibition. | 1. Verify target engagement: Use in vivo microdialysis to measure acetylcholine levels in a relevant brain region (e.g., hippocampus, prefrontal cortex) to confirm that your dose is effectively increasing synaptic acetylcholine. 2. Ex vivo cholinesterase activity assay: Sacrifice a cohort of animals at the expected time of peak effect and measure AChE and BChE activity in brain homogenates to directly assess the degree of enzyme inhibition. |
| Off-target effects are masking the pro-cognitive effects. | 1. Assess off-target receptor occupancy: If possible, perform in vivo receptor occupancy studies for muscarinic, nicotinic, and NMDA receptors to determine if 7-MEOTA is binding to these receptors at the administered dose. 2. Behavioral pharmacology: Use specific antagonists for potential off-target receptors in combination with 7-MEOTA to see if blocking these receptors unmasks the cognitive-enhancing effect. |
| The chosen behavioral paradigm is not sensitive to cholinergic modulation. | 1. Review literature: Ensure the selected cognitive test is well-established to be sensitive to changes in the cholinergic system. 2. Use multiple behavioral tests: Employ a battery of cognitive tests that assess different domains of cognition (e.g., spatial memory, working memory, attention). |
Data Presentation
Table 1: In Vitro Inhibitory Profile of this compound
| Target | Subtype | Species | Value | Unit | Reference |
| AChE | - | - | 15 | µM (IC50) | [1] |
| NMDA Receptor | GluN1/GluN2A | - | 3 | µM (IC50) | [1][3] |
Note: This table will be updated as more quantitative data for off-target binding affinities (Ki or IC50 values) for muscarinic and nicotinic receptor subtypes become available through ongoing literature review.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines the procedure for measuring extracellular acetylcholine levels in the brain of a freely moving rodent.
Workflow Diagram:
Methodology:
-
Stereotaxic Surgery: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., hippocampus, prefrontal cortex). Secure the cannula to the skull with dental cement.
-
Recovery: Allow the animal to recover for a minimum of 48 hours post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula.
-
Perfusion: Connect the probe's inlet to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration and Baseline Collection: Allow the system to equilibrate for 60-90 minutes. Following equilibration, collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline of acetylcholine levels.
-
Drug Administration: Administer the desired dose of 7-MEOTA via the intended route (e.g., intraperitoneal, subcutaneous, oral).
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period to monitor the change in acetylcholine levels over time.
-
Sample Analysis: Analyze the concentration of acetylcholine in the collected dialysate samples using a sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Protocol 2: Behavioral Assessment of Cholinergic Side Effects
This protocol describes a simple observational scoring system to quantify the severity of cholinergic side effects in rodents.
Logical Relationship Diagram:
Methodology:
-
Animal Acclimation: Acclimate the animal to the observation cage for a short period before drug administration.
-
Drug Administration: Administer 7-MEOTA or vehicle control.
-
Observation Period: Place the animal in a clean, standard cage and observe for a defined period (e.g., 30-60 minutes) at the expected time of peak drug effect.
-
Scoring: Use a standardized scoring system to rate the presence and severity of cholinergic signs. A simple 3-point scale can be effective:
-
0: Absent (no sign observed)
-
1: Mild (sign is present but intermittent or not severe)
-
2: Severe (sign is persistent and pronounced)
-
-
Signs to Score:
-
Tremors/Fasciculations: Observe for involuntary muscle twitching, particularly in the head, limbs, and torso.
-
Salivation: Check for excessive drooling or wetness around the mouth.
-
Lacrimation: Look for excessive tearing or wetness around the eyes.
-
Diarrhea: Examine the cage for the presence of loose or unformed stools.
-
Other Abnormal Behaviors: Note any other unusual behaviors such as excessive grooming, gnawing, or changes in posture.
-
-
Data Analysis: Sum the scores for each animal to obtain a total cholinergic side effect score. Compare the scores between different dose groups and the vehicle control group.
Signaling Pathway
Diagram of 7-MEOTA's Primary and Potential Off-Target Signaling
This diagram illustrates that 7-MEOTA's primary therapeutic effect is believed to stem from its inhibition of AChE, leading to increased acetylcholine levels and subsequent activation of cholinergic receptors, resulting in cognitive enhancement. However, it also has the potential to interact with other receptors, such as NMDA, muscarinic, and nicotinic receptors, which may contribute to off-target side effects. The dashed lines indicate potential interactions that require further investigation to fully characterize.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Methoxyderivative of tacrine is a 'foot-in-the-door' open-channel blocker of GluN1/GluN2 and GluN1/GluN3 NMDA receptors with neuroprotective activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-target-directed therapeutic potential of this compound-adamantylamine heterodimers in the Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Acetylcholinesterase Derived from this compound and Their Effects on the Choline Transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Experimental Variability in 7-Methoxytacrine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing experimental variability in studies involving 7-Methoxytacrine (7-MEOTA).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound (7-MEOTA) is a derivative of tacrine, the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, 7-MEOTA increases the levels of acetylcholine in the brain, which is thought to be beneficial for cognitive function in Alzheimer's disease.[2] Compared to its parent compound, tacrine, 7-MEOTA exhibits a better toxicological profile.[3]
Q2: What are the known molecular targets of 7-MEOTA besides acetylcholinesterase?
7-MEOTA is considered a multi-target-directed ligand.[4] Beyond its primary role as an AChE inhibitor, it has been shown to interact with other targets relevant to Alzheimer's disease pathology. These include:
-
Butyrylcholinesterase (BChE): 7-MEOTA also inhibits BChE, another enzyme that hydrolyzes acetylcholine.[4]
-
Amyloid-beta (Aβ) Aggregation: Some studies suggest that 7-MEOTA and its derivatives can interfere with the fibrillization of Aβ peptides, a key event in the formation of amyloid plaques in Alzheimer's disease.[5]
-
Muscarinic and Nicotinic Acetylcholine Receptors: Heterodimers of 7-MEOTA have been reported to act as antagonists of both M1 muscarinic and muscle-type nicotinic acetylcholine receptors.[5]
Q3: What are the common sources of experimental variability in 7-MEOTA studies?
Variability in 7-MEOTA experiments can arise from several factors:
-
Compound Solubility and Stability: Like many small molecules, the solubility of 7-MEOTA can be limited in aqueous buffers.[3][6] Inconsistent dissolution or precipitation of the compound during an experiment can lead to significant variability in the effective concentration. The stability of 7-MEOTA in solution over time and under different storage conditions can also impact results.
-
Assay-Specific Variability: Each experimental assay has its own inherent sources of variability. For example, in acetylcholinesterase inhibition assays, factors such as enzyme source and purity, substrate concentration, and incubation time can affect the results. In cell-based assays, cell line authenticity, passage number, seeding density, and metabolic activity can all contribute to variability.
-
Differential Inhibition of AChE Isoforms: 7-MEOTA may exhibit different potencies towards various molecular forms of acetylcholinesterase, which can vary between tissues and cell types.
-
Off-Target Effects: As a multi-target compound, 7-MEOTA may have effects unrelated to AChE inhibition that can influence experimental outcomes, particularly in complex biological systems.[5]
Q4: How should I prepare and store 7-MEOTA stock solutions?
To minimize variability, it is crucial to have a standardized protocol for preparing and storing 7-MEOTA stock solutions.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of 7-MEOTA and its derivatives for in vitro studies.[3][6] |
| Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. |
| Storage | Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. |
| Working Solutions | Prepare fresh working solutions by diluting the DMSO stock in the appropriate aqueous buffer or cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. |
Section 2: Troubleshooting Guides
This section provides troubleshooting for common issues encountered during key experiments with 7-MEOTA.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete mixing | Gently mix the plate after adding each reagent. |
| Temperature fluctuations | Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. |
| Edge effects on the plate | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Issue 2: IC50 value is significantly different from expected.
| Possible Cause | Troubleshooting Step |
| Incorrect 7-MEOTA concentration | Verify the concentration of the stock solution. Prepare fresh dilutions for each experiment. |
| Inactive enzyme | Use a fresh batch of AChE or test its activity with a known inhibitor. |
| Substrate concentration too high/low | Optimize the acetylthiocholine concentration to be near the Km of the enzyme for competitive inhibitors. |
| Incorrect incubation time | Ensure the pre-incubation time with the inhibitor and the reaction time are consistent and optimized. |
Cell Viability (MTT) Assay
Issue 1: High background absorbance in control wells.
| Possible Cause | Troubleshooting Step |
| Contamination | Check for microbial contamination in the cell culture and reagents. |
| Phenol red interference | Use phenol red-free medium for the assay. |
| 7-MEOTA interference | Run a control with 7-MEOTA in cell-free medium to check for direct reduction of MTT. |
Issue 2: Inconsistent formazan crystal formation or dissolution.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Insufficient solubilizing agent | Add an adequate volume of DMSO or other solubilizing agent and mix thoroughly until all formazan crystals are dissolved. |
| Premature formazan precipitation | Ensure the solubilizing agent is added promptly after the MTT incubation period. |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Issue 1: High percentage of necrotic (Annexin V+/PI+) cells in the untreated control.
| Possible Cause | Troubleshooting Step |
| Harsh cell handling | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. |
| Over-trypsinization | Use the minimum necessary concentration and incubation time for trypsinization of adherent cells. |
| Unhealthy initial cell population | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Issue 2: Difficulty distinguishing between apoptotic and necrotic populations.
| Possible Cause | Troubleshooting Step |
| Inappropriate compensation settings | Use single-stained controls (Annexin V-FITC only and PI only) to set the correct compensation on the flow cytometer. |
| Delayed analysis after staining | Analyze samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. |
| Incorrect gating strategy | Set gates based on unstained and single-stained controls to accurately identify the different cell populations. |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (7-MEOTA)
-
Microplate reader
Procedure:
-
Prepare fresh solutions of ATCI and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of different concentrations of 7-MEOTA solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of 7-MEOTA.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the 7-MEOTA concentration to determine the IC50 value.
Cell Viability Assay Protocol (MTT)
This protocol is for assessing the effect of 7-MEOTA on the viability of adherent cells.
Materials:
-
96-well cell culture plate
-
Adherent cells (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound (7-MEOTA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 7-MEOTA (prepared in culture medium) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay Protocol (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis induced by 7-MEOTA using flow cytometry.
Materials:
-
Cells in suspension or adherent cells
-
This compound (7-MEOTA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of 7-MEOTA for a specified time. Include an untreated control.
-
Harvest the cells (for adherent cells, use gentle trypsinization).
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the flow cytometer and for data analysis.
Section 4: Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways potentially modulated by 7-MEOTA and a general experimental workflow for its characterization.
Caption: Putative signaling pathways modulated by this compound.
Caption: General experimental workflow for 7-MEOTA characterization.
Caption: Troubleshooting flowchart for experimental variability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-target-directed therapeutic potential of this compound-adamantylamine heterodimers in the Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of 7-Methoxytacrine (7-MEOTA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 7-Methoxytacrine (7-MEOTA) and its co-administration or use in multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's Disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for the co-administration of this compound (7-MEOTA) with other therapeutic agents for Alzheimer's Disease?
A1: this compound (7-MEOTA) is a reversible cholinesterase inhibitor, working to increase levels of the neurotransmitter acetylcholine in the brain. However, Alzheimer's Disease is a multifactorial condition involving several pathological pathways. The co-administration of 7-MEOTA with other agents, often as a single hybrid molecule or multi-target-directed ligand (MTDL), aims to simultaneously address different aspects of the disease. This can include targeting N-methyl-D-aspartate (NMDA) receptors to modulate glutamatergic neurotransmission, inhibiting the aggregation of amyloid-beta (Aβ) plaques, and providing neuroprotective effects. This multi-target approach is believed to offer a more comprehensive therapeutic strategy than targeting a single pathway.
Q2: What are the advantages of using 7-MEOTA over its parent compound, tacrine?
A2: While both tacrine and 7-MEOTA are cholinesterase inhibitors, tacrine was largely withdrawn from the market due to concerns about hepatotoxicity. 7-MEOTA, a derivative of tacrine, exhibits a significantly better safety profile with reduced liver toxicity, making it a more viable candidate for long-term therapeutic use.
Q3: What are some common therapeutic agents that have been investigated in combination with 7-MEOTA?
A3: Research has primarily focused on creating hybrid molecules that incorporate the 7-MEOTA pharmacophore with other active moieties. Some of the key partners include:
-
Memantine and Amantadine: These are NMDA receptor antagonists that help to regulate glutamate excitotoxicity, a key pathological feature of Alzheimer's.[1]
-
Donepezil-like fragments: Donepezil is another cholinesterase inhibitor. Creating hybrids with fragments of donepezil aims to enhance cholinergic activity.[2]
-
p-Anisidine: This compound has been explored in hybrid molecules to target both cholinesterases and the amyloid cascade.[3][4]
Troubleshooting Guides
Synthesis of 7-MEOTA Hybrid Molecules
Problem: Low yield or incomplete reaction during the synthesis of 7-MEOTA hybrid molecules.
| Possible Cause | Suggested Solution |
| Impure Reactants | Ensure all starting materials, including 7-MEOTA precursors and the co-drug moiety, are of high purity. Use appropriate purification techniques like recrystallization or column chromatography for starting materials if necessary. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in the synthesis of 7-MEOTA-p-anisidine hybrids, the reaction is typically stirred at room temperature for 24 hours in chloroform.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Moisture or Air Sensitivity | Some reagents may be sensitive to moisture or air. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Catalyst Inactivation | If a catalyst is used (e.g., in Suzuki couplings for some tacrine derivatives), ensure it is not poisoned by impurities in the reactants or solvent. Use fresh catalyst and consider using a ligand to stabilize the catalytic species.[6] |
Problem: Difficulty in purifying the final hybrid molecule.
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Byproducts | Employ different chromatographic techniques. If normal-phase silica gel chromatography is ineffective, consider reverse-phase chromatography or preparative HPLC. For the 7-MEOTA-p-anisidine thiourea series, column chromatography with a chloroform/methanol eluent has been reported to be effective.[5] |
| Product Instability | Some hybrid molecules may be unstable under certain conditions (e.g., acidic or basic pH, exposure to light). Handle the product with care and store it under appropriate conditions (e.g., in the dark, at low temperature). |
| Formation of Salts | If the final product is a free base, it can be converted to a salt (e.g., tartrate salt) to facilitate purification by crystallization. This has been demonstrated for 7-MEOTA-p-anisidine hybrids.[3] |
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Problem: High background absorbance or inconsistent results in the cholinesterase activity assay.
| Possible Cause | Suggested Solution |
| Spontaneous Hydrolysis of Substrate | Prepare the acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) substrate solution fresh before each experiment. Keep the substrate solution on ice to minimize spontaneous hydrolysis. |
| Interference from Test Compound | Some test compounds may absorb light at the same wavelength as the product of the Ellman's reaction (412 nm). Run a control experiment with the test compound in the absence of the enzyme to measure its intrinsic absorbance and subtract this value from the experimental readings. |
| Precipitation of Test Compound | Ensure the test compound is fully dissolved in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but keep the final concentration of the co-solvent low (typically <1%) as it can affect enzyme activity. |
| Incorrect Buffer pH | The pH of the assay buffer is critical for optimal enzyme activity. Prepare the buffer carefully and verify the pH before use. |
Quantitative Data Summary
The following tables summarize the inhibitory activities (IC₅₀ values) of various 7-MEOTA hybrid molecules against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).
Table 1: Inhibitory Activities of 7-MEOTA-Adamantylamine Heterodimers [1]
| Compound | Linker Length (n) | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) |
| 7-MEOTA | - | 1.32 | 1.87 |
| Amantadine | - | >100 | >100 |
| Thiourea 11 | 2 | 1.15 | 0.23 |
| Thiourea 12 | 3 | 0.89 | 0.18 |
| Thiourea 13 | 4 | 0.63 | 0.15 |
| Thiourea 14 | 5 | 0.47 | 0.11 |
| Thiourea 15 | 6 | 0.58 | 0.13 |
| Thiourea 16 | 7 | 0.71 | 0.16 |
| Thiourea 17 | 8 | 0.92 | 0.20 |
Table 2: Inhibitory Activities of 7-MEOTA-p-Anisidine Hybrids [3]
| Compound | Linker Type | Linker Length (n) | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) |
| Tacrine | - | - | 0.18 | 0.03 |
| 7-MEOTA | - | - | 1.32 | 1.87 |
| Thiourea 9 | Thiourea | 2 | 1.21 | 0.45 |
| Thiourea 10 | Thiourea | 3 | 0.98 | 0.31 |
| Urea 16 | Urea | 2 | 1.15 | 0.52 |
| Urea 17 | Urea | 3 | 1.02 | 0.38 |
Experimental Protocols
General Synthesis of 7-MEOTA-p-Anisidine Thiourea Hybrids[3][5]
-
Dissolve N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines and 1-isothiocyanato-4-methoxybenzene in chloroform.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a chloroform/methanol mixture as the eluent.
-
For salt formation, dissolve the purified free base in absolute ethanol and add an equimolar amount of L-(+)-tartaric acid.
-
Stir the mixture for 24 hours to obtain the tartrate salt.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized version based on the principles of the Ellman method.
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of the substrate, either acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), in deionized water.
-
Prepare solutions of the test compounds (7-MEOTA hybrids) and a reference inhibitor (e.g., tacrine) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the cholinesterase enzyme solution (hAChE or hBChE) to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of 7-MEOTA hybrid molecules.
Caption: Multi-target signaling pathways in Alzheimer's Disease addressed by 7-MEOTA hybrids.
References
- 1. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-MEOTA-donepezil like compounds as cholinesterase inhibitors: Synthesis, pharmacological evaluation, molecular modeling and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Challenges and solutions in the multi-step synthesis of 7-Methoxytacrine
Welcome to the technical support center for the multi-step synthesis of 7-Methoxytacrine (7-MEOTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
A1: The most common synthetic route for this compound involves a three-step process:
-
Friedländer Annulation: Condensation of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate to form 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
-
Chlorination: Conversion of the acridone intermediate to 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic substitution of the chloro group with an amino group to yield the final product, this compound.
Q2: What is the typical overall yield for the synthesis of this compound?
A2: The overall yield can vary significantly based on reaction conditions and purification efficiency at each step. However, a well-optimized synthesis can achieve an overall yield in the range of 50-70%.
Q3: Are there any significant safety precautions I should be aware of?
A3: Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic HCl gas. All manipulations involving POCl₃ should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The starting material, 4-methoxyaniline, is also toxic and should be handled with care.
Troubleshooting Guides
Step 1: Friedländer Annulation
Issue: Low yield of 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is heated to a sufficient temperature (typically refluxing toluene) and for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a catalytic amount of a Brønsted or Lewis acid, such as p-toluenesulfonic acid, to promote the condensation. |
| Side reactions | - The formation of aldol condensation byproducts from ethyl 2-oxocyclohexanecarboxylate can occur. To minimize this, add the aniline derivative slowly to the reaction mixture. |
| Impure starting materials | - Ensure that both 4-methoxyaniline and ethyl 2-oxocyclohexanecarboxylate are of high purity. Impurities can interfere with the reaction and lead to the formation of side products. |
Step 2: Chlorination
Issue: Incomplete conversion to 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine.
| Potential Cause | Recommended Solution |
| Insufficient chlorinating agent | - Use a sufficient excess of phosphorus oxychloride to ensure complete conversion. The reaction is often run with POCl₃ as the solvent. |
| Reaction temperature is too low | - The reaction typically requires heating. Ensure the reaction mixture is maintained at the appropriate temperature (e.g., reflux) for the specified time. |
| Hydrolysis of POCl₃ | - This reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue: Difficulty in purifying the chloro-intermediate.
| Potential Cause | Recommended Solution |
| Residual POCl₃ | - After the reaction is complete, excess POCl₃ must be carefully removed. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution, followed by extraction. |
| Formation of hydrolysis product | - The chloro-intermediate can hydrolyze back to the starting acridone. Work-up should be performed promptly and under non-aqueous conditions where possible. Purification by column chromatography on silica gel should be done with non-polar eluents to minimize contact with residual water. |
Step 3: Amination
Issue: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure a sufficient excess of the ammonia source (e.g., a solution of ammonia in methanol or ammonium carbonate) is used. The reaction may require elevated temperatures and pressure in a sealed vessel. |
| Side reaction with the solvent | - If using an alcohol as a solvent, there is a possibility of forming an alkoxy-substituted byproduct. Using a non-nucleophilic solvent or a large excess of the aminating agent can minimize this. |
| Hydrolysis of the chloro-intermediate | - The presence of water can lead to the formation of the corresponding acridone. Ensure anhydrous conditions are maintained. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the multi-step synthesis of this compound and its intermediates.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Friedländer Annulation | 4-methoxyaniline, ethyl 2-oxocyclohexanecarboxylate | p-toluenesulfonic acid (catalytic) | Toluene | Reflux | 4-6 | ~80 | [1] |
| 2. Chlorination | 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one | Phosphorus oxychloride (excess) | Neat | Reflux | 2-4 | Quantitative | [1] |
| 3. Amination | 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine, Ammonia | - | Phenol/Methanol | 125-130 | 2-4 | 70-95 | [1] |
Experimental Protocols
Step 1: Synthesis of 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one
-
To a solution of 4-methoxyaniline (1.0 eq) in toluene, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold toluene, and dry under vacuum to afford the desired product.
Step 2: Synthesis of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To a round-bottom flask, add 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (excess, can be used as the solvent).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, eluting with a non-polar solvent system like hexane/ethyl acetate).
Step 3: Synthesis of this compound
-
To a solution of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine (1.0 eq) in phenol, add a source of ammonia (e.g., a saturated solution of ammonia in methanol or ammonium carbonate).
-
Heat the mixture in a sealed vessel at 125-130 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 20% sodium hydroxide solution and extract with dichloromethane.
-
Wash the combined organic layers with brine and water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography (silica gel, eluting with a mixture of ethyl acetate/methanol/ammonia solution).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Mitigating Potential Hepatotoxicity of 7-Methoxytacrine (7-MEOTA) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity issues encountered during experiments with 7-Methoxytacrine (7-MEOTA) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is hepatotoxicity a concern for 7-MEOTA derivatives?
A1: The parent compound, tacrine, was withdrawn from the market due to a significant risk of causing liver injury (hepatotoxicity). This toxicity is primarily attributed to its metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites that cause oxidative stress and cellular damage. While 7-MEOTA and its derivatives are designed to have a better safety profile, it is crucial to assess their potential for hepatotoxicity as a standard part of preclinical development. The 7-methoxy group is intended to block the metabolic pathway that leads to the formation of a toxic quinone methide metabolite, a major contributor to tacrine's hepatotoxicity.
Q2: What are the primary mechanisms of drug-induced liver injury (DILI) relevant to 7-MEOTA derivatives?
A2: The primary mechanisms of DILI involve the metabolic activation of the drug by CYP enzymes into reactive metabolites. These metabolites can lead to:
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Damage to mitochondria, the cell's powerhouses, can impair energy production and trigger apoptosis (programmed cell death).
-
Inflammation: The initial cellular damage can trigger an inflammatory response, which, if uncontrolled, can lead to further liver injury.
-
Apoptosis and Necrosis: Cell death pathways can be activated, leading to the loss of functional liver cells.
Q3: What initial in vitro assays are recommended to screen for the hepatotoxic potential of new 7-MEOTA derivatives?
A3: A tiered approach to in vitro screening is recommended:
-
Cytotoxicity Assays: Initial screening using a human hepatoma cell line like HepG2 to determine the concentration at which the compound causes cell death. Common assays include the MTT and LDH assays.
-
Mechanistic Assays: If cytotoxicity is observed, further assays can elucidate the mechanism, such as measuring ROS production and intracellular glutathione (GSH) levels.
-
Metabolism Studies: Using human liver microsomes or primary hepatocytes to understand how the compound is metabolized and to identify any potentially reactive metabolites.
Q4: Are there any known strategies to mitigate the hepatotoxicity of 7-MEOTA derivatives?
A4: Yes, several strategies can be employed:
-
Structural Modification: The core strategy is the derivatization of 7-MEOTA to alter its metabolic profile and reduce the formation of reactive species.
-
Co-administration with Antioxidants: In experimental settings, antioxidants can be used to counteract oxidative stress. Natural compounds like silymarin and red ginseng have shown hepatoprotective effects.
-
Modulation of Protective Pathways: Investigating compounds that can activate endogenous protective pathways, such as the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in initial HepG2 screening.
| Possible Cause | Troubleshooting Step |
| Intrinsic toxicity of the derivative. | 1. Confirm the result with a secondary cytotoxicity assay (e.g., LDH assay if MTT was used initially). 2. Proceed to mechanistic assays to understand the cause (ROS, mitochondrial dysfunction). 3. Consider structural modifications to the derivative to reduce toxicity. |
| Solvent toxicity. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). 2. Run a solvent-only control to assess its effect on cell viability. |
| Incorrect compound concentration. | 1. Verify the stock solution concentration and the dilution series. 2. Check the purity of the synthesized compound. |
Problem 2: Inconsistent results in ROS assays.
| Possible Cause | Troubleshooting Step |
| Probe instability or photo-sensitivity. | 1. Protect the fluorescent probe (e.g., DCFH-DA) from light during all steps. 2. Prepare fresh probe solution for each experiment. |
| Interference from the test compound. | 1. Test if the compound itself fluoresces at the same wavelength as the probe. 2. Run a cell-free control with the compound and the probe to check for direct interaction. |
| Cellular autofluorescence. | 1. Include an unstained cell control to measure background fluorescence. |
Problem 3: Difficulty in interpreting in vivo hepatotoxicity data (e.g., elevated ALT/AST levels).
| Possible Cause | Troubleshooting Step |
| Dose-dependent toxicity. | 1. Conduct a dose-response study to identify a potential therapeutic window. 2. Correlate plasma concentrations of the compound with liver enzyme levels. |
| Off-target effects. | 1. Investigate other potential mechanisms of toxicity beyond direct hepatocyte damage. 2. Perform histopathological analysis of the liver tissue to identify the nature of the injury (e.g., necrosis, steatosis, cholestasis). |
| Animal model variability. | 1. Ensure consistent age, sex, and strain of the animal model. 2. Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of Tacrine and its Derivatives in HepG2 Cells
| Compound | Assay | Exposure Time | IC50 (µM) | Reference |
| Tacrine | MTT | 48h | 189.9 | [1] |
| N-phosphorylated tacrine derivative (19) | MTT | 48h | >600 | [1] |
| 7-MEOTA-tacrine heterodimer (22) | Viability (PI staining) | 24h | ~5 (in HL-60 cells) | [2] |
| 7-MEOTA-tacrine heterodimer (21) | Viability (PI staining) | 24h | ~15 (in HL-60 cells) | [2] |
Note: Data for heterodimers were obtained in HL-60 cells and may not be directly comparable to HepG2 data.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cell culture supernatant from treated and control cells
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture and treat cells with the test compound as described in the MTT assay protocol.
-
After the incubation period, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended).
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 20-30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
HepG2 cells
-
Test compound
-
DCFH-DA probe (e.g., 10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Positive control (e.g., H2O2)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed and treat cells with the test compound as previously described.
-
Towards the end of the treatment period, remove the medium and wash the cells with warm HBSS.
-
Load the cells with 5-10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Add HBSS or phenol red-free medium back to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Express ROS levels as a percentage increase over the vehicle-treated control.
Quantification of Intracellular Glutathione (GSH)
This protocol measures the levels of reduced glutathione (GSH), a key intracellular antioxidant.
Materials:
-
Hepatocytes (e.g., HepG2)
-
Test compound
-
Glutathione assay kit
-
Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid)
-
Microplate reader
Procedure:
-
Culture and treat cells as desired.
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells and deproteinize the sample by adding a deproteinizing agent.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for GSH measurement.
-
Follow the specific instructions of the commercial glutathione assay kit, which typically involves a reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) that produces a colored product.
-
Measure the absorbance at 412 nm.
-
Quantify the GSH concentration using a standard curve generated with known concentrations of GSH.
-
Normalize the results to the total protein content of the cell lysate.
Visualizations
Caption: Experimental workflow for assessing and mitigating hepatotoxicity of 7-MEOTA derivatives.
Caption: Key signaling pathways in 7-MEOTA derivative-induced hepatotoxicity and mitigation.
References
Validation & Comparative
A Head-to-Head Comparison of 7-Methoxytacrine and Galantamine in Preclinical Alzheimer's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two acetylcholinesterase inhibitors, 7-Methoxytacrine and galantamine, based on their performance in preclinical Alzheimer's disease models.
This report synthesizes available experimental data to evaluate the efficacy and mechanisms of this compound (7-MEOTA), a derivative of the first-generation Alzheimer's drug tacrine, and galantamine, a widely prescribed medication for mild to moderate Alzheimer's disease. The comparison focuses on key therapeutic indicators including acetylcholinesterase (AChE) inhibition, impact on amyloid-beta (Aβ) pathology, and cognitive enhancement in animal models.
Executive Summary
Both this compound and galantamine demonstrate potent inhibition of acetylcholinesterase, a key enzyme in the cholinergic hypothesis of Alzheimer's disease. Galantamine, however, exhibits a dual mechanism of action by also allosterically modulating nicotinic acetylcholine receptors (nAChRs). While in vivo data for galantamine's efficacy in reducing amyloid plaque burden and improving cognition is well-documented, direct head-to-head in vivo comparisons with 7-MEOTA are limited. The available data suggests 7-MEOTA is a potent AChE inhibitor with a potentially better toxicity profile than its parent compound, tacrine.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and galantamine from various preclinical studies.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 Value | Species | Reference |
| This compound | Acetylcholinesterase (AChE) | 1.66 x 10⁻⁹ M | Immobilized | [1] |
| Acetylcholinesterase (AChE) | 0.21 ± 0.07 µM (G4 form) | Rat Brain | [2] | |
| Acetylcholinesterase (AChE) | 0.70 ± 0.15 µM (G1 form) | Rat Brain | [2] | |
| Galantamine | Acetylcholinesterase (AChE) | 0.31 µg/mL | Not Specified | [3] |
| Butyrylcholinesterase (BuChE) | 9.9 µg/mL | Not Specified | [3] | |
| Acetylcholinesterase (AChE) | 556.01 µM | SH-SY5Y cell line | [4] | |
| Acetylcholinesterase (AChE) | 1.27 ± 0.21 µM | Not Specified | [5] | |
| Acetylcholinesterase (AChE) | 7.009 µM | Human | [6] |
Table 2: In Vivo Effects on Amyloid-Beta (Aβ) Pathology
| Compound | Animal Model | Treatment Protocol | Key Findings | Reference |
| This compound | - | - | Data on direct Aβ plaque reduction by 7-MEOTA alone is limited. However, heterodimers of 7-MEOTA have been shown to inhibit Aβ peptide amyloid fibrillization.[7] | [7] |
| Galantamine | APP/PS1 Transgenic Mice | 5mg/kg, i.p., twice daily for eight weeks | Reduced total area of amyloid load in the hippocampus.[8] | [8] |
Table 3: In Vivo Cognitive Enhancement
| Compound | Animal Model | Behavioral Test | Key Findings | Reference |
| This compound | - | - | In vivo cognitive improvement data for 7-MEOTA alone is not readily available. Studies on derivatives show promise. | |
| Galantamine | APP/PS1 Transgenic Mice | Morris Water Maze | Significantly improved escape latencies on Days 6 and 7 of testing (p<0.05).[8] | [8] |
| Methamphetamine-treated mice | Novel Object Recognition Test | Ameliorated memory impairment at a dose of 3 mg/kg.[9] | [9] | |
| Aβ25-35-injected mice | Novel Object Recognition, Cued and Contextual Fear-Conditioning | Ameliorated cognitive dysfunction at doses of 1 and 3 mg/kg p.o. | [10] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
The AChE inhibitory activity of the compounds is typically determined using a modified Ellman's method. The assay is performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), a test compound at varying concentrations, AChE enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a specific wavelength (typically around 412 nm). The percentage of inhibition is calculated by comparing the rate of reaction with and without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
In Vivo Study in APP/PS1 Transgenic Mice (for Galantamine):
Ten-month-old male APP/PS1 transgenic mice were used as a model for Alzheimer's disease. The mice were administered either galantamine (5mg/kg, intraperitoneally) or saline twice daily for eight weeks. A group of wild-type C57BL/6 mice served as a reference control. Cognitive performance was assessed using the Morris water maze test, where escape latency to a hidden platform was measured. Following the behavioral tests, the mice were sacrificed, and their brains were processed for immunohistochemical analysis to quantify the amyloid plaque load in the hippocampus.
Morris Water Maze Test:
The Morris water maze is a standard behavioral test to assess spatial learning and memory in rodents. The apparatus consists of a large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) and the path taken are recorded. A probe trial, where the platform is removed, is often conducted to assess memory retention by measuring the time spent in the target quadrant where the platform was previously located.
Passive Avoidance Test:
The passive avoidance test is used to evaluate learning and memory based on aversive stimuli. The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door. Rodents have a natural preference for the dark. During the acquisition trial, the animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock. In the retention trial, typically 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
Signaling Pathways and Experimental Workflows
Caption: Cholinergic signaling pathway and points of intervention for this compound and Galantamine.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzheimers.gov [alzheimers.gov]
- 4. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 5. Inhibitors of Acetylcholinesterase Derived from this compound and Their Effects on the Choline Transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 7-NI and ODQ Disturbs Memory in the Elevated Plus Maze, Morris Water Maze, and Radial Arm Maze Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scantox.com [scantox.com]
A Comparative Evaluation of 7-Methoxytacrine and Rivastigmine: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 7-Methoxytacrine (7-MEOTA) and rivastigmine, two cholinesterase inhibitors investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The following sections present a comprehensive analysis of their performance based on available in vitro and in vivo experimental data.
In Vitro Efficacy: Inhibition of Cholinesterases
The primary mechanism of action for both this compound and rivastigmine is the inhibition of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE). This inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. The in vitro efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki).
Quantitative Comparison of Cholinesterase Inhibition
The following table summarizes the available in vitro data for this compound and rivastigmine. It is important to note that direct comparative studies are limited, and variations in experimental conditions (e.g., enzyme source, substrate, and assay method) can influence the results.
| Compound | Target Enzyme | IC50 / Ki (µM) | Enzyme Source | Notes |
| This compound (7-MEOTA) | Acetylcholinesterase (G4 form) | Ki: 0.21 ± 0.07 | Rat Brain | Preferentially inhibits the tetrameric form of AChE.[1] |
| Acetylcholinesterase (G1 form) | Ki: 0.70 ± 0.15 | Rat Brain | [1] | |
| Rivastigmine | Acetylcholinesterase | IC50: 4.15 | [2] | |
| Butyrylcholinesterase | IC50: 0.037 | [2] | ||
| Cholinesterase | IC50: 5.5 | [2] | ||
| Acetylcholinesterase | IC50: 32.1 | [3] | ||
| Acetylcholinesterase | IC50: 4.3 (nM) | Rat Brain | [4] | |
| Butyrylcholinesterase | IC50: 31 (nM) | Rat Brain | [4] |
Note on Data Variability: The reported IC50 values for rivastigmine show significant variation across different studies. This can be attributed to differences in experimental protocols, such as the specific isoform of the enzyme used and the assay conditions. For instance, some studies use human recombinant enzymes, while others use enzymes from rat brain homogenates.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most common method for determining cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitors (this compound, Rivastigmine)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the substrate (ATCI or BTCI) and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the enzyme solution, DTNB solution, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is calculated from the slope of the absorbance versus time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (enzyme activity without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy: Cognitive Enhancement in Animal Models
The scopolamine-induced amnesia model in rodents is a widely used preclinical model to evaluate the efficacy of potential cognitive enhancers. Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory.
Rivastigmine in Scopolamine-Induced Amnesia
Studies have demonstrated the ability of rivastigmine to reverse the cognitive deficits induced by scopolamine in rats.
-
Dosage and Administration: Rivastigmine administered at doses of 0.5-2.5 mg/kg has been shown to be effective.[5]
-
Behavioral Tests: The Morris water maze and passive avoidance tests are commonly used to assess learning and memory.[5]
-
Morris Water Maze: This test assesses spatial learning and memory. Scopolamine-treated animals typically show longer escape latencies to find a hidden platform, and rivastigmine treatment can significantly reduce these latencies.
-
Passive Avoidance Test: This test evaluates fear-motivated memory. Scopolamine impairs the ability of animals to remember an aversive stimulus (e.g., a mild foot shock), and rivastigmine can improve their retention of this memory.[6]
-
-
Mechanism: Rivastigmine's efficacy in this model is attributed to its ability to inhibit cholinesterase in the cortex and hippocampus, thereby increasing acetylcholine levels and counteracting the effects of scopolamine.[5]
This compound in Scopolamine-Induced Amnesia
Direct in vivo studies of this compound in the scopolamine-induced amnesia model are not as readily available in the reviewed literature. However, research on derivatives of 7-MEOTA and its general in vivo profile suggests its potential as a cognitive enhancer. The lack of direct comparative studies with rivastigmine in this specific model represents a significant data gap.
Experimental Protocol: Morris Water Maze Test
Apparatus: A circular pool (typically 1.5-2 m in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase:
-
The animal is placed in the water at one of four starting positions.
-
The time taken to find the hidden platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.
-
This is repeated for several trials per day over several days.
-
-
Probe Trial:
-
The platform is removed from the pool.
-
The animal is allowed to swim for a set period.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Experimental Protocol: Passive Avoidance Test
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild electric shock.
Procedure:
-
Acquisition Trial:
-
The animal is placed in the light compartment.
-
When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
-
Retention Trial:
-
After a set period (e.g., 24 hours), the animal is placed back in the light compartment.
-
The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
Signaling Pathways and Experimental Workflow
Cholinergic Synapse and Inhibition
The following diagram illustrates the mechanism of action of cholinesterase inhibitors at the cholinergic synapse.
Caption: Mechanism of cholinesterase inhibitors at the synapse.
In Vivo Efficacy Evaluation Workflow
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of cognitive enhancers in a scopolamine-induced amnesia model.
Caption: Workflow for in vivo evaluation of cognitive enhancers.
Conclusion
Both this compound and rivastigmine demonstrate efficacy as cholinesterase inhibitors in vitro. Rivastigmine, as an approved drug, has a more extensive body of research supporting its in vivo cognitive-enhancing effects in animal models and clinical trials. While this compound shows promise with potent in vitro activity, further in vivo studies, particularly direct comparative investigations against established drugs like rivastigmine, are necessary to fully elucidate its therapeutic potential. The provided experimental protocols and data serve as a valuable resource for researchers in the design and interpretation of future studies in this critical area of drug development.
References
- 1. Differential inhibition of rat brain acetylcholinesterase molecular forms by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of rivastigmine on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the role of 7-Methoxytacrine as a disease-modifying agent in neurodegeneration
A comprehensive analysis of 7-Methoxytacrine (7-MEOTA) as a disease-modifying agent in neurodegenerative diseases, primarily Alzheimer's disease, reveals its potential as a multi-target-directed ligand. This guide provides a comparative overview of its efficacy against other cholinesterase inhibitors, details its diverse mechanisms of action, and presents supporting experimental data and protocols for researchers, scientists, and drug development professionals.
This compound, a derivative of the first clinically approved acetylcholinesterase (AChE) inhibitor, Tacrine, has been developed to mitigate the hepatotoxicity associated with its parent compound while retaining and potentially enhancing its therapeutic effects.[1][2] Emerging research highlights that 7-MEOTA's therapeutic potential extends beyond simple symptomatic relief offered by cholinesterase inhibition, suggesting a role in modifying the underlying pathology of neurodegenerative diseases.[3]
Comparative Efficacy of Cholinesterase Inhibition
The primary mechanism of action for 7-MEOTA is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease. The following table summarizes the in vitro inhibitory potency (IC50) of 7-MEOTA in comparison to Tacrine and other commonly used cholinesterase inhibitors.
| Compound | Human AChE IC50 (µM) | Human BChE IC50 (µM) | Reference(s) |
| This compound (7-MEOTA) | 0.47 | 0.11 | [4] |
| Tacrine | 0.0145 | 0.003 | [5] |
| Donepezil | ~0.0067 | ~7.3 | [6] |
| Rivastigmine | ~0.055 | ~0.039 | [6] |
| Galantamine | ~1.5 | ~8.5 | [6] |
While Tacrine demonstrates higher potency in inhibiting both AChE and BChE, its clinical use has been largely discontinued due to severe hepatotoxicity.[7] 7-MEOTA, however, presents a more favorable safety profile.[8] In comparison to currently prescribed medications like Donepezil, Rivastigmine, and Galantamine, 7-MEOTA shows a distinct inhibitory profile, being a more potent inhibitor of BChE than AChE. This dual inhibition may offer therapeutic advantages, as BChE activity increases in the later stages of Alzheimer's disease.
Multi-Target Disease-Modifying Potential
Beyond its role as a cholinesterase inhibitor, 7-MEOTA exhibits several other biological activities that point towards a disease-modifying role. These multi-target effects are crucial in the context of the complex and multifaceted pathology of neurodegenerative disorders.[9][10]
Inhibition of Amyloid-Beta Aggregation
The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a central event in the pathogenesis of Alzheimer's disease. Several studies have indicated that 7-MEOTA and its derivatives can inhibit this process.[3][11] While specific IC50 values for Aβ aggregation by 7-MEOTA are not consistently reported, studies on its heterodimers, such as those with 2-aminobenzothiazole, have shown significant inhibition of amyloid formation.[11] This anti-aggregation property is a key feature of a potential disease-modifying agent.
Antioxidant Activity
Oxidative stress is another critical factor contributing to neuronal damage in neurodegenerative diseases. 7-MEOTA has been reported to possess better antioxidant properties compared to Tacrine.[1] This activity helps in neutralizing reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.
Neuroprotection
In vitro studies using cell models like the SH-SY5Y neuroblastoma cell line have been employed to assess the neuroprotective effects of compounds against various toxins.[12][13] While specific quantitative data on the neuroprotective effects of 7-MEOTA are not extensively detailed in the reviewed literature, its ability to counteract multiple pathological cascades, including cholinergic deficits, Aβ aggregation, and oxidative stress, collectively contributes to a neuroprotective environment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound in Alzheimer's disease.
Caption: Workflow for the Ellman's method to determine cholinesterase inhibition.
Caption: Workflow for the Thioflavin T (ThT) assay to assess Aβ aggregation.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE and BChE.[14][15][16]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent): 10 mM in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI): 14 mM in deionized water.
-
Enzyme solution: Human recombinant AChE or human plasma BChE diluted in phosphate buffer to achieve a suitable reaction rate.
-
Test compound (7-MEOTA) and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or solvent for control), and 10 µL of the enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Amyloid-Beta Aggregation Assay (Thioflavin T Assay)
This assay is widely used to monitor the formation of amyloid fibrils in vitro.[17][18]
-
Reagent Preparation:
-
Aβ (1-42) peptide: A stock solution is prepared by dissolving the peptide in a suitable solvent like hexafluoroisopropanol (HFIP), which is then evaporated to leave a thin film. The film is then dissolved in a small amount of DMSO and diluted to the final working concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Thioflavin T (ThT) stock solution: 1 mM in deionized water, stored in the dark. A working solution is prepared by diluting the stock solution in the assay buffer.
-
Test compound (7-MEOTA) is dissolved in DMSO and diluted to various concentrations.
-
-
Assay Procedure (96-well plate format, black with clear bottom):
-
In each well, mix the Aβ peptide solution with different concentrations of the test compound (or solvent for control).
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At various time points, add an aliquot of the ThT working solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 482 nm.
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of amyloid fibrils formed.
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence of the samples with the inhibitor to the control (Aβ alone) at a specific time point (e.g., the plateau of the aggregation curve).
-
Neuroprotection Assay (MTT Assay using SH-SY5Y cells)
This colorimetric assay assesses cell viability and is commonly used to evaluate the protective effects of compounds against neurotoxins.[12][19]
-
Cell Culture and Treatment:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (7-MEOTA) for a specific period (e.g., 24 hours).
-
Induce neurotoxicity by adding a neurotoxin such as H2O2, rotenone, or Aβ oligomers to the cell culture medium and incubate for a further 24 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, remove the culture medium and add a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The neuroprotective effect of the test compound is determined by the increase in cell viability in the presence of the neurotoxin compared to the cells treated with the neurotoxin alone.
-
Clinical Status
As of the latest search of clinical trial registries (ClinicalTrials.gov and EudraCT), there are no registered clinical trials for this compound.[20][21] This suggests that while there is promising preclinical data, 7-MEOTA has not yet progressed to human clinical trials.
Conclusion
This compound emerges as a promising multi-target-directed ligand for the treatment of neurodegenerative diseases like Alzheimer's. Its favorable safety profile compared to Tacrine, combined with its multifaceted mechanism of action that includes cholinesterase inhibition, anti-amyloid aggregation, and antioxidant effects, positions it as a strong candidate for further preclinical and potentially clinical development. The provided experimental data and protocols offer a solid foundation for researchers to further validate and explore the disease-modifying potential of this intriguing compound. The lack of clinical trial data, however, underscores the need for continued research to translate these preclinical findings into tangible therapeutic benefits for patients.
References
- 1. A resurrection of 7-MEOTA: a comparison with tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-target-directed therapeutic potential of this compound-adamantylamine heterodimers in the Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Multitarget Directed Ligand Approaches for Alzheimer's Disease: A Complete Review. | Semantic Scholar [semanticscholar.org]
- 8. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multitarget Directed Ligand Approaches for Alzheimer's Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and 2-Aminobenzothiazole Heterodimers: Structure-Mechanism Relationship of Amyloid Inhibitors Based on Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accegen.com [accegen.com]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Thioflavin T spectroscopic assay [assay-protocol.com]
- 18. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. EudraCT Public website - Home page [eudract.ema.europa.eu]
The Reproducibility and Reliability of 7-Methoxytacrine as an Acetylcholinesterase Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings on 7-Methoxytacrine (7-MEOTA), a promising acetylcholinesterase (AChE) inhibitor for potential Alzheimer's disease therapy. This document outlines quantitative data from various studies, details common experimental protocols to assess its efficacy, and visually represents its mechanism of action. By presenting this information, this guide aims to provide a clear perspective on the reproducibility and reliability of 7-MEOTA's experimental profile in comparison to other notable cholinesterase inhibitors.
Comparative Analysis of Cholinesterase Inhibition
This compound has been positioned as a less toxic alternative to its parent compound, Tacrine, the first FDA-approved drug for Alzheimer's disease that was later withdrawn due to hepatotoxicity concerns.[1][2] The primary therapeutic target of 7-MEOTA is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in acetylcholine is a key feature of Alzheimer's disease. The following tables summarize the in vitro inhibitory activity of 7-MEOTA and its derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), often compared to Tacrine and Donepezil. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity for hAChE (hBChE IC50 / hAChE IC50) | Reference |
| This compound (7-MEOTA) | 1.35 ± 0.3 to 2.87 ± 0.3 | 0.47 ± 0.1 to 1.36 ± 0.4 | Varies | [3][4] |
| Tacrine | 0.021 ± 0.003 | 0.004 ± 0.001 | 0.19 | [3][4] |
| Donepezil | Not consistently reported in direct comparison | Not consistently reported in direct comparison | - | |
| 7-MEOTA-p-Anisidine Hybrid (Compound 15) | 1.36 ± 0.4 | 0.47 ± 0.1 | 0.35 | [3] |
| 7-MEOTA-p-Anisidine Hybrid (Compound 19) | 1.35 ± 0.3 | 0.58 ± 0.1 | 0.43 | [3] |
| 7-MEOTA-Adamantylamine Hybrid (Compound 14) | 0.47 ± 0.05 | 0.11 ± 0.01 | 0.23 | [5][6][7] |
| Compound Series | Range of hAChE IC50 (nM) | Range of hBChE IC50 (nM) | Key Findings | Reference |
| N-alkyl-7-methoxytacrine hydrochlorides | 20 - 6093 | 2 - 5.5 | C6-C7 N-alkyl chains were highlighted for cholinesterase inhibition, with some compounds showing higher potency than Tacrine or 7-MEOTA. | [8][9] |
| 7-MEOTA-donepezil like compounds | Sub-micromolar to micromolar | Sub-micromolar to micromolar | Exerted a non-selective inhibition profile and were predicted to bind to both the catalytic and peripheral anionic sites of AChE. | [1][10] |
| Tacrine-coumarin hybrids | 16.11 - 80.72 | 33.63 - 112.72 | Demonstrated potent and selective inhibition of both AChE and BuChE. | [11] |
Experimental Protocols
The most common method cited for determining the acetylcholinesterase and butyrylcholinesterase inhibitory activity of this compound and its analogs is the spectrophotometric method developed by Ellman et al.[3][12][13] This assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.[14]
Ellman's Method for AChE/BChE Inhibition Assay
Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate anion. This anion is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, which is a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by AChE or BChE, respectively. The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Human recombinant acetylcholinesterase (hAChE) or human plasma butyrylcholinesterase (hBChE)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil or Tacrine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound and positive control is typically prepared in DMSO and then diluted to various concentrations with the buffer.
-
Assay Mixture Preparation: In each well of the 96-well plate, the following are added in order:
-
Phosphate buffer
-
Solution of the test compound at different concentrations (or buffer for the control)
-
DTNB solution
-
AChE or BChE enzyme solution
-
-
Pre-incubation: The plate is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[15] This allows the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI or BTCI) to all wells.
-
Measurement: The absorbance is measured immediately at 412 nm and then monitored kinetically over a period of time (e.g., every 5 seconds for 10 minutes) using a microplate reader.[13] Alternatively, endpoint measurements can be taken after a fixed time (e.g., 10 minutes).[15]
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the synaptic cleft. This enhanced cholinergic neurotransmission is believed to be beneficial for cognitive function in Alzheimer's disease.
Caption: Mechanism of action of this compound as an AChE inhibitor.
The experimental workflow for assessing the efficacy of potential Alzheimer's disease drugs like this compound often follows a hierarchical approach, starting from in vitro assays and progressing to more complex models.
Caption: General experimental workflow for Alzheimer's drug discovery.
Reproducibility and Reliability
The available literature demonstrates a consistent finding that this compound and its derivatives are effective inhibitors of acetylcholinesterase and butyrylcholinesterase. Multiple research groups have independently synthesized and evaluated various series of 7-MEOTA-based compounds, and the reported IC50 values generally fall within a reproducible range (sub-micromolar to low micromolar).[3][5][10] The consistent use of the well-established Ellman's method for assessing cholinesterase inhibition across different studies contributes to the reliability of these findings.[12][13]
Furthermore, the rationale for developing 7-MEOTA as a less toxic analog of Tacrine is supported by multiple sources, suggesting a consensus in the field regarding its improved safety profile.[1][2] While direct, head-to-head replication of specific experiments by independent laboratories is not always explicitly documented, the cumulative body of evidence from various studies points towards the reproducible nature of 7-MEOTA's primary pharmacological activity. However, it is important to note that preclinical animal models can be poor predictors of human toxicities, and further clinical investigation is necessary to fully establish the safety and efficacy of 7-MEOTA in humans.[16] The neuroprotective effects of 7-MEOTA, while reported, may warrant further independent validation to solidify their reliability.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. A resurrection of 7-MEOTA: a comparison with tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Adamantylamine Heterodimers as Cholinesterase Inhibitors in Alzheimer’s Disease Treatment — Synthesis, Biological Evaluation and Molecular Modeling Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of N-alkyl-7-methoxytacrine hydrochlorides as potential cholinesterase inhibitors in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-MEOTA-donepezil like compounds as cholinesterase inhibitors: Synthesis, pharmacological evaluation, molecular modeling and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity and Kinetics of 7-Methoxytacrine and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and kinetics of 7-Methoxytacrine (7-MEOTA) to acetylcholinesterase (AChE), benchmarked against the established inhibitors tacrine and donepezil. The data presented is compiled from various experimental studies to offer an objective overview for researchers in neurodegenerative disease and drug development.
Executive Summary
This compound (7-MEOTA), a derivative of tacrine, has been investigated as a potentially less toxic alternative for the symptomatic treatment of Alzheimer's disease. A critical aspect of its therapeutic potential lies in its interaction with acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This guide delves into the quantitative measures of this interaction, comparing its binding affinity and kinetics with its parent compound, tacrine, and a widely used AChE inhibitor, donepezil.
Comparative Analysis of Binding Affinity and Kinetics
The interaction of an inhibitor with its target enzyme can be characterized by several key parameters. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are measures of the inhibitor's potency, with lower values indicating a stronger binding affinity. The kinetic rate constants, association rate (kon) and dissociation rate (koff), describe the speed at which the inhibitor binds to and dissociates from the enzyme, respectively.
| Compound | AChE Source | IC50 (nM) | Ki (nM) | kon (M-1s-1) | koff (s-1) | Mechanism of Inhibition |
| This compound (7-MEOTA) | Rat Brain (G4 form) | - | 210 ± 70[1] | Not Reported | Not Reported | Not Reported |
| Rat Brain (G1 form) | - | 700 ± 150[1] | Not Reported | Not Reported | Not Reported | |
| Human (recombinant) | 470[2] | - | Not Reported | Not Reported | Dual binding site | |
| Tacrine | Snake Venom | 31[3] | 13[3] | Not Reported | Not Reported | Mixed[3] |
| Human Serum (BChE) | 25.6[3] | 12[3] | Not Reported | Not Reported | Mixed[3] | |
| Donepezil | Torpedo californica | - | 11.12 ± 2.88 | Not Reported | Not Reported | Mixed-type[4] |
| Human (in vivo) | - | - | Not Reported | Not Reported | Reversible, Mixed Competitive/Non-competitive[1][5][6] |
Note: The binding affinity and kinetics of inhibitors can vary depending on the species and isoform of the enzyme, as well as the specific experimental conditions. Direct comparison of values from different studies should be made with caution. Butyrylcholinesterase (BChE) data for tacrine is included for a broader context of its cholinesterase inhibition profile.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: the Ellman's assay for determining enzyme inhibition and Surface Plasmon Resonance (SPR) for analyzing binding kinetics.
Ellman's Assay for Acetylcholinesterase Inhibition
This spectrophotometric assay is a widely used method to measure AChE activity and the potency of its inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases, allowing for the determination of IC50 and Ki values.
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
ATCh solution (14 mM in phosphate buffer).
-
AChE solution (e.g., from electric eel or human recombinant, concentration adjusted to provide a measurable rate).
-
Inhibitor stock solutions (e.g., 7-MEOTA, tacrine, donepezil) dissolved in an appropriate solvent and serially diluted to the desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the inhibitor solution at various concentrations (or solvent for control).
-
10 µL of AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of ATCh solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation (for competitive inhibitors) or by performing kinetic studies at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Lineweaver-Burk plots).
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing valuable information on the association and dissociation rates of an inhibitor.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the enzyme (AChE) is immobilized on the sensor surface. A solution containing the inhibitor (analyte) is then flowed over the surface. The binding of the inhibitor to the immobilized enzyme causes an increase in mass at the surface, leading to a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of increase in the signal corresponds to the association rate (kon), and the rate of decrease in the signal after the inhibitor solution is replaced with buffer corresponds to the dissociation rate (koff).
General Protocol:
-
Sensor Chip Preparation and Enzyme Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize AChE onto the activated surface via amine coupling. The concentration of the enzyme and the contact time are optimized to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface using ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with a running buffer (e.g., HBS-EP buffer).
-
Inject a series of concentrations of the inhibitor (e.g., 7-MEOTA, tacrine, or donepezil) over the immobilized AChE surface at a constant flow rate.
-
Monitor the association phase in real-time as the inhibitor binds to the enzyme.
-
Switch back to the running buffer to monitor the dissociation phase as the inhibitor unbinds from the enzyme.
-
Between different inhibitor injections, the sensor surface may need to be regenerated using a specific solution (e.g., a short pulse of low pH buffer) to remove all bound inhibitor without denaturing the immobilized enzyme.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using specialized software.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to appropriate binding models (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD), which is a measure of binding affinity, can be calculated from the ratio of the rate constants (KD = koff / kon).
-
Visualizing the Experimental Workflow and Inhibition Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining AChE inhibition and the proposed mechanism of action for these inhibitors.
Caption: Workflow for Determining AChE Inhibition using the Ellman's Assay.
Caption: Dual Binding Site Inhibition of Acetylcholinesterase.
References
- 1. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. Purification of acetylcholinesterase by tacrine affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct detection of acetylcholinesterase inhibitor binding with an enzyme-based surface plasmon resonance sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Methoxytacrine and Other Tacrine Analogues in Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro comparison of 7-Methoxytacrine (7-MEOTA) with its parent compound, tacrine, and other analogues concerning their ability to inhibit Acetylcholinesterase (AChE). The data presented is compiled from various studies to offer a comprehensive overview for researchers in neurodegenerative disease and drug discovery.
Introduction to Tacrine and its Analogues
Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. However, its clinical use has been limited due to hepatotoxicity. This has led to the development of numerous analogues, such as this compound (7-MEOTA), with the aim of improving the therapeutic profile while retaining or enhancing inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. Reduced cholinergic neurotransmission is a hallmark of Alzheimer's disease, and inhibiting AChE is a primary therapeutic strategy. 7-MEOTA has been shown to be a less toxic derivative of tacrine.[1][2]
Quantitative Comparison of AChE Inhibition
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the in vitro AChE inhibition data for 7-MEOTA and other relevant tacrine analogues.
| Compound | AChE Source | IC50 | Ki (µM) | Reference |
| This compound (7-MEOTA) | Immobilized AChE | (1.66 ± 1.43) x 10⁻⁹ M | - | [3] |
| Rat Brain (G4 form) | - | 0.21 ± 0.07 | [1] | |
| Rat Brain (G1 form) | - | 0.70 ± 0.15 | [1] | |
| Tacrine | Immobilized AChE | (6.67 ± 0.92) x 10⁻⁷ M | - | [3] |
| 7-MEOTA-p-anisidine hybrid (Compound 15) | Human AChE | 1.36 µM | - | [2] |
| 7-MEOTA-p-anisidine hybrid (Compound 19) | Human AChE | 4.2-fold weaker than tacrine | - | [2] |
| 7-MEOTA-donepezil like compounds | EeAChE, hAChE | Micromolar to sub-micromolar range | - | [4] |
| 7-MEOTA-amantadine ureas/thioureas | Human AChE | Better inhibitors than 7-MEOTA | - | [5] |
EeAChE: Electric eel acetylcholinesterase; hAChE: Human acetylcholinesterase
Studies have demonstrated that 7-MEOTA is a more potent inhibitor of AChE than tacrine.[3] Specifically, one study using an electrochemical biosensor with immobilized AChE reported an IC50 value for 7-MEOTA that was significantly lower than that of tacrine.[3] Furthermore, research on different molecular forms of rat brain AChE revealed that 7-MEOTA has a higher sensitivity for the tetrameric (G4) form over the monomeric (G1) form.[1]
Various hybrid molecules incorporating the 7-MEOTA scaffold have been synthesized and evaluated. For instance, 7-MEOTA-donepezil like compounds and 7-MEOTA-amantadine analogues have shown potent AChE inhibitory activity, with some being more effective than 7-MEOTA itself.[4][5] Kinetic analyses of some of these hybrids suggest a mixed-type inhibition, indicating binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[4]
Experimental Protocols
The most common method for determining AChE inhibition in vitro is the spectrophotometric method developed by Ellman.[6][7][8][9] The following is a generalized protocol based on descriptions from multiple sources.
Ellman's Method for AChE Inhibition Assay
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412-415 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (7-MEOTA, tacrine analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay in 96-well plate:
-
Add a defined volume of phosphate buffer to each well.
-
Add a small volume of the test compound solution at various concentrations. A control well should contain the solvent alone.
-
Add the AChE solution to each well and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412-415 nm at regular intervals using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro comparison of AChE inhibitors.
Caption: Workflow for in vitro AChE inhibition assay.
Signaling Pathway and Mechanism of Action
Tacrine and its analogues, including 7-MEOTA, exert their primary effect by inhibiting the acetylcholinesterase enzyme located in the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of AChE inhibition in the synapse.
The binding of these inhibitors to AChE is complex. Tacrine is known to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[10] The CAS is where acetylcholine is hydrolyzed, while the PAS is involved in substrate trafficking and allosteric modulation of the enzyme's activity. The ability of tacrine analogues to interact with both sites is a key area of research for developing more effective inhibitors.[4][10] Molecular modeling studies have been employed to understand these interactions and guide the design of new, more potent and selective inhibitors.[4][10]
References
- 1. Differential inhibition of rat brain acetylcholinesterase molecular forms by this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New performance of biosensor technology for Alzheimer's disease drugs: in vitro comparison of tacrine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-MEOTA-donepezil like compounds as cholinesterase inhibitors: Synthesis, pharmacological evaluation, molecular modeling and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 7-Methoxytacrine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 7-Methoxytacrine. Given the compound's hazardous properties and the limited availability of specific quantitative safety data, a conservative approach based on best practices for potent pharmaceutical compounds is essential.
Hazard Summary
This compound is a potent cholinesterase inhibitor and a hazardous chemical.[1] Its toxicological profile necessitates stringent safety precautions to prevent occupational exposure. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Statement | Source |
| Acute Oral Toxicity | H301: Toxic if swallowed | [1] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | [1] |
| Acute Inhalation Toxicity | H331: Toxic if inhaled | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |
| Carcinogenicity | H351: Suspected of causing cancer | [1] |
Occupational Exposure Banding (OEB)
Due to the absence of a published Occupational Exposure Limit (OEL) for this compound, the principles of Occupational Exposure Banding (OEB) should be applied. OEB is a method used to categorize chemicals into bands based on their potency and toxicological data to establish safe handling guidelines.[2][3][4] Considering its acute toxicity and potential carcinogenicity, this compound would likely fall into a high-potency category (e.g., OEB 4 or 5), requiring stringent containment and control measures.[2]
Personal Protective Equipment (PPE) Operational Plan
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for various operations involving this compound.
| Operation | Primary Engineering Control | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving & Storage | Ventilated Area | Single pair of chemotherapy-rated gloves | Lab coat | Safety glasses | Not typically required if packaging is intact |
| Weighing (Solid) | Chemical fume hood or ventilated balance enclosure | Double pair of chemotherapy-rated gloves (nitrile recommended) | Disposable, solid-front gown with tight-fitting cuffs | Safety goggles and face shield | NIOSH-approved elastomeric half-mask respirator with P100 filters |
| Solution Preparation | Chemical fume hood | Double pair of chemotherapy-rated gloves (nitrile recommended) | Disposable, solid-front gown with tight-fitting cuffs | Safety goggles and face shield | NIOSH-approved elastomeric half-mask respirator with P100 filters |
| Handling Solutions | Chemical fume hood | Double pair of chemotherapy-rated gloves (nitrile recommended) | Disposable, solid-front gown with tight-fitting cuffs | Safety goggles | NIOSH-approved elastomeric half-mask respirator with P100 filters |
| Spill Cleanup | N/A | Double pair of heavy-duty, chemical-resistant gloves | Chemical-resistant disposable coveralls | Safety goggles and face shield | NIOSH-approved full-face respirator with P100/OV cartridges |
Experimental Protocols: PPE Selection and Use
1. Glove Selection and Donning:
-
Glove Type: While specific permeation data for this compound is unavailable, nitrile gloves are generally recommended for handling a wide range of chemicals, including many active pharmaceutical ingredients.[5] Always use chemotherapy-rated gloves.
-
Double Gloving: For all operations involving potential direct contact with the solid or solutions of this compound, double gloving is required.
-
Donning Procedure:
-
Perform hand hygiene.
-
Don the first pair of gloves, ensuring they are tucked under the cuff of the lab coat or gown.
-
Don the second pair of gloves, ensuring they are pulled over the cuff of the gown.
-
-
Glove Removal: Remove the outer pair of gloves immediately upon any sign of contamination. Always remove gloves using a technique that avoids skin contact with the outer surface of the glove. Dispose of used gloves in the designated hazardous waste container.
2. Gown Selection and Use:
-
Wear a disposable, solid-front gown with tight-fitting cuffs. This prevents permeation of the chemical in case of a spill.
-
Gowns should be changed immediately if they become contaminated.
3. Respiratory Protection:
-
A NIOSH-approved elastomeric half-mask or full-face respirator with P100 (particulate) filters is recommended for handling the solid compound.
-
If working with volatile solutions or there is a risk of aerosol generation, combination organic vapor/P100 cartridges should be used.
-
All personnel required to wear respirators must be fit-tested and trained in their proper use, maintenance, and limitations.
4. Eye and Face Protection:
-
Safety goggles that provide a seal around the eyes are required to protect against splashes and airborne particles.
-
A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Caption: PPE selection workflow for handling this compound.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and any other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses containing this compound should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
2. Decontamination:
-
Work surfaces should be decontaminated at the end of each procedure and after any spills. A suitable decontamination solution (e.g., a high-pH solution, if compatible with the surface) should be used, followed by a rinse with 70% ethanol. All cleaning materials must be disposed of as hazardous waste.
3. Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Ensure all waste containers are properly labeled with the chemical name and hazard warnings.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
